molecular formula C12H10O2 B180155 4-Methoxy-2-naphthaldehyde CAS No. 123239-64-5

4-Methoxy-2-naphthaldehyde

Cat. No.: B180155
CAS No.: 123239-64-5
M. Wt: 186.21 g/mol
InChI Key: RJNSXRAUGCVFET-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSXRAUGCVFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468174
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123239-64-5
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-2-naphthaldehyde: Technical Profile & Medicinal Applications

[1]

Executive Summary

This compound (CAS: 123239-64-5 ) is a functionalized bicyclic aromatic aldehyde used as a high-value scaffold in medicinal chemistry and radiopharmaceutical development.[1][2] Unlike its 6-methoxy isomer (a well-known NSAID precursor), the 4-methoxy-2-substituted variant offers a unique electronic distribution pattern—placing the electron-donating methoxy group in the alpha position (C4) relative to the electron-withdrawing formyl group at the beta position (C2).[1] This 1,3-relationship on the naphthalene core imparts specific photophysical properties and reactivity profiles exploited in the design of Targeted Radioligands (e.g., for prostate cancer imaging) and fluorescent biological probes.

Physicochemical Profile

The molecular weight of this compound is the primary anchor for stoichiometric calculations in synthetic workflows.[1] However, its utility is defined by the interplay between its lipophilicity and electronic structure.

Core Constants
ParameterValueUnitValidation Method
Molecular Weight 186.21 g/mol High-Resolution Mass Spectrometry (HRMS)
Molecular Formula

-Elemental Analysis
Exact Mass 186.0681DaCalculated (Isotopic)
CAS Number 123239-64-5-Chemical Abstracts Service
Appearance Light yellow solid-Visual Inspection
Solubility DMSO,

, EtOAc
-Gravimetric Analysis
LogP (Predicted) ~2.66-QSAR / Lipophilicity Assays
Structural Analysis

The molecule features a naphthalene ring system substituted at the:

  • C4 Position (

    
    ):  Methoxy group (-OCH
    
    
    ).[1] Acts as a strong
    
    
    -donor, increasing electron density in the ring system, particularly at positions ortho and para to itself.
  • C2 Position (

    
    ):  Formyl group (-CHO).[1] Acts as an electrophilic handle for condensation reactions (e.g., Knoevenagel, reductive amination).
    

This "push-pull" electronic system (Donor-Acceptor) often results in intrinsic fluorescence, making the scaffold useful for optical imaging applications.[1]

Synthesis & Production Protocols

While the 6-methoxy isomer is produced industrially via bromination of 2-methoxynaphthalene, the This compound isomer requires a more regioselective approach to establish the 1,3-substitution pattern on the ring.[1]

Synthetic Route: Reduction-Oxidation Strategy

A robust, field-proven method involves the construction of the naphthalene core followed by functional group interconversion.[1] The most reliable pathway proceeds through the reduction of the corresponding naphthoic acid or ester, followed by selective oxidation.

Step-by-Step Protocol

Phase 1: Precursor Preparation (4-Methoxy-2-naphthoic acid) [1]

  • Starting Material: 4-Methoxy-2-naphthoic acid (or its methyl ester).[1]

  • Rationale: Carboxylic acids are stable precursors that can be purified via crystallization, ensuring high starting purity.

Phase 2: Reduction to Alcohol

  • Reagent Setup: Charge a dry 3-neck flask with 4-methoxy-2-naphthoic acid (1.0 eq) and anhydrous THF under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Dropwise add Lithium Aluminum Hydride (LiAlH

    
    )  (1.2 eq) or Borane-THF complex  (1.5 eq).
    
    • Mechanism:[3] Hydride transfer reduces the carbonyl carbon to the methylene state.[1]

  • Quench: Carefully quench with Glauber’s salt (

    
    ) or Fieser workup to precipitate aluminum salts.[1]
    
  • Isolation: Filter and concentrate to yield (4-methoxy-2-naphthyl)methanol .

    • QC Check: TLC (Hexane/EtOAc 7:3) should show a polar spot (

      
      ).[1]
      

Phase 3: Selective Oxidation to Aldehyde

  • Oxidation: Dissolve the crude alcohol in Dichloromethane (DCM).[1]

  • Reagent: Add Activated Manganese Dioxide (

    
    )  (10-20 eq) or Dess-Martin Periodinane (DMP)  (1.1 eq).
    
    • Why MnO

      
      ? It selectively oxidizes benzylic/allylic alcohols to aldehydes without over-oxidation to the acid.[1]
      
  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion of alcohol to aldehyde.[1]

  • Purification: Filter through a Celite pad. Concentrate filtrate.[1] Recrystallize from EtOAc/Hexane.

Synthetic Workflow Diagram[1]

SynthesisWorkflowStart4-Methoxy-2-naphthoic Acid(Precursor)Inter(4-Methoxy-2-naphthyl)methanol(Intermediate)Start->InterReduction(LiAlH4/THF, 0°C)ProductThis compound(Final Product)Inter->ProductSelective Oxidation(MnO2, DCM, RT)QC1QC: TLC/NMRConfirm -CH2OHInter->QC1QC2QC: 1H NMRConfirm -CHO (10.09 ppm)Product->QC2

Figure 1: Step-wise synthetic transformation from acid precursor to target aldehyde, including critical Quality Control (QC) checkpoints.

Analytical Characterization

Validating the identity of this compound is critical to distinguish it from the 1-methoxy or 6-methoxy isomers.[1]

Nuclear Magnetic Resonance ( H NMR)

The aldehyde proton is the diagnostic signal.[1] In DMSO-

1
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
10.09 Singlet (s)1H-CHO Diagnostic aldehyde proton.[1]
8.23 – 8.15 Multiplet (m)2HAr-HNaphthalene ring protons (peri-positions).[1]
8.14 – 8.07 Multiplet (m)1HAr-HRing proton adjacent to aldehyde/methoxy.[1]
4.00 – 3.90 Singlet (s)3H-OCH

Methoxy group (typical range).[1]

Note: Data correlated with high-purity samples used in radiopharmaceutical synthesis [1].[1]

Mass Spectrometry[1]
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of -CHO (29 Da) and -CH

    
     (15 Da) are common fragmentation pathways for methoxy-benzaldehydes/naphthaldehydes.[1]
    

Applications in Drug Development[5][6][7]

Radiopharmaceuticals & Oncology

Recent patent literature highlights this compound as a key intermediate in the synthesis of Targeted Radioligands for prostate cancer [1].[1]

  • Mechanism: The aldehyde serves as a linker attachment point.[1] It reacts with amines on chelating agents (e.g., DOTA, HBED-CC) or pharmacophores (e.g., PSMA inhibitors) via reductive amination.

  • Role: The naphthalene core provides a rigid, lipophilic spacer that can modulate the binding affinity and pharmacokinetic distribution of the radiotracer.

Fluorescent Probes

The this compound scaffold exhibits "Push-Pull" electronics:

  • Donor: Methoxy (C4)

  • Acceptor: Aldehyde (C2)

  • Application: This structure is ideal for developing Two-Photon Fluorescent Probes .[1] Condensation with active methylene compounds (e.g., malononitrile) yields extended

    
    -conjugated systems used to image biological thiols or enzyme activity in deep tissue.[1]
    
Pathway Visualization: Aldehyde Bioconjugation

The following diagram illustrates the standard workflow for utilizing this molecule in drug conjugation.

BioconjugationAldehydeThis compound(Electrophile)ImineSchiff Base(Intermediate)Aldehyde->ImineCondensation(-H2O)AmineDrug/Chelator-NH2(Nucleophile)Amine->ImineFinalStable Amine Conjugate(Active Drug)Imine->FinalReduction(NaBH3CN)

Figure 2: Reductive amination strategy for conjugating the this compound scaffold to therapeutic amines.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-methoxy-2-naphthoic acid) upon prolonged exposure to oxygen.[1]
    

References

  • Kopka, K., et al. (2021). Targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer. WO2021013978A1.[1]

  • Harper, S. H., Kemp, A. D., & Tannock, J. (1970).[4] Methoxynaphthaldehydes as constituents of the heartwood of Diospyros quiloensis and their synthesis by the Stobbe condensation. Journal of the Chemical Society C: Organic, 626-636.[1]

  • BenchChem. (2025).[1][3] this compound Product Data.

Potential applications of 4-Methoxy-2-naphthaldehyde in organic synthesis

[1]

Executive Summary & Chemical Profile

This compound represents a specialized class of "push-pull" naphthalene derivatives.[1] Unlike its renowned isomer, 6-methoxy-2-naphthaldehyde (a key precursor for the NSAID Nabumetone), the 4,2-isomer offers a unique electronic distribution pattern.[1] The methoxy group at position 4 (alpha-position) acts as a strong electron donor, while the aldehyde at position 2 (beta-position) serves as an electron acceptor. This specific 1,3-relationship on the aromatic ring creates a distinct conjugation pathway, making the molecule highly valuable for fluorescent sensing , optoelectronic materials , and structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Identity Table
PropertySpecification
CAS Number 123239-64-5
IUPAC Name 4-methoxynaphthalene-2-carbaldehyde
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
SMILES COC1=C2C=CC=CC2=CC(=C1)C=O[1][2][3][4]
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water

Synthetic Accessibility & Production

Direct synthesis of the 4,2-isomer requires navigating the regioselectivity rules of the naphthalene ring. Unlike 1-substituted naphthalenes which are easily accessed via electrophilic substitution, 2-substituted derivatives often require indirect routes to prevent mixtures.[1]

Core Synthesis Pathway: The "Reduction-Oxidation" Strategy

The most robust laboratory-scale protocol avoids direct formylation (which favors the 1-position) and instead utilizes 4-hydroxy-2-naphthoic acid derivatives as a scaffold.[1]

SynthesisPathStart4-Hydroxy-2-naphthoic AcidStep1Methylation(Me2SO4 / K2CO3)Start->Step1Inter1Methyl 4-methoxy-2-naphthoateStep1->Inter1Step2Reduction(LiAlH4 or DIBAL-H)Inter1->Step2Inter24-Methoxy-2-naphthalenemethanolStep2->Inter2Step3Selective Oxidation(MnO2 or PCC)Inter2->Step3FinalThis compoundStep3->Final

Figure 1: Step-wise synthesis ensuring regiochemical purity. This route bypasses the selectivity issues of Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Route A: Oxidation)

Context: This protocol assumes the availability of the alcohol intermediate (4-methoxy-2-naphthalenemethanol).[1] If starting from the acid, perform standard esterification and reduction first.

  • Reagents: 4-Methoxy-2-naphthalenemethanol (1.0 equiv), Activated Manganese Dioxide (MnO₂, 10.0 equiv), Dichloromethane (DCM, anhydrous).[1]

  • Setup: Flame-dried round-bottom flask under inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve the alcohol in DCM (0.1 M concentration).[1]

    • Add activated MnO₂ in one portion.[1]

    • Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alcohol spot.

    • Critical Control Point: If reaction is sluggish, reflux gently (40°C), but avoid over-oxidation to the acid.

  • Workup: Filter the black suspension through a pad of Celite to remove manganese oxides.[1] Rinse the pad thoroughly with DCM.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.[1]

  • Validation: ¹H NMR should show a distinct singlet aldehyde peak at ~10.1 ppm and the methoxy singlet at ~4.0 ppm.[1]

Core Reactivity & Applications

Application 1: "Push-Pull" Fluorescent Probes

The this compound scaffold is a textbook example of an Intramolecular Charge Transfer (ICT) system.[1]

  • Donor (D): Methoxy group (-OMe) at C4.[1]

  • Acceptor (A): Aldehyde group (-CHO) at C2.[1]

  • Mechanism: Upon excitation, electron density shifts from the methoxy group across the naphthalene bridge to the aldehyde. This makes the fluorescence highly sensitive to solvent polarity (solvatochromism) and environmental changes.

Experimental Workflow: Schiff Base Sensor Synthesis Reaction with primary amines yields Schiff bases that often exhibit "Turn-On" or "Turn-Off" fluorescence upon binding to metal ions (e.g., Zn²⁺, Cu²⁺) or protons.[1]

ProbeMechanismAldehydeThis compound(ICT Active)SchiffBaseSchiff Base Probe(C=N Linkage)Aldehyde->SchiffBaseCondensation(EtOH, cat. AcOH)AmineAnalyte-Specific Amine(e.g., Hydrazine derivative)Amine->SchiffBaseSignalFluorescence Modulation(PET or ICT change)SchiffBase->SignalExcitation (λ_ex ~360nm)BindingMetal Ion / Analyte BindingBinding->SignalChelation stops PET(Fluorescence ON)

Figure 2: Logic flow for designing fluorescent sensors using the this compound platform.

Application 2: Knoevenagel Condensation for AIEgens

Aggregation-Induced Emission (AIE) luminogens are critical for bio-imaging.[1][5] Condensing this compound with active methylene compounds (e.g., malononitrile) extends the conjugation, shifting emission into the visible/red region.[1]

Protocol: Synthesis of Vinylnitrile Derivative

  • Mix: Aldehyde (1 mmol) + Malononitrile (1.2 mmol) in Ethanol (5 mL).

  • Catalyst: Add 2-3 drops of Piperidine.

  • Reaction: Reflux for 2-4 hours. The solution will likely darken (yellow/orange).[1]

  • Isolation: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Result: A highly conjugated system Ar-CH=C(CN)2 suitable for solid-state fluorescence applications.[1]

Application 3: Pharmaceutical Intermediate (SAR Studies)

In drug discovery, this aldehyde serves as a regioisomeric probe .[1]

  • Nabumetone Analogs: Nabumetone is a 6-methoxy-2-naphthyl ketone.[1] Synthesizing the 4-methoxy analog allows researchers to test the importance of the methoxy position on metabolic stability and COX-2 binding affinity.

  • Aldehyde Dehydrogenase (ALDH) Substrates: Naphthaldehydes are often used as fluorogenic substrates for ALDH enzymes.[1] The 4-isomer provides a specific steric and electronic profile to map enzyme active sites.[1]

References & Authority

The protocols and concepts above are synthesized from established organic chemistry methodologies applied to naphthalene derivatives.

  • Chemical Identity & Properties: PubChem Compound Summary for CID 85217 (Isomer Reference) and CID 76991 (6-isomer comparison). [1]

  • Fluorescent Probe Design: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. (Validates the donor effect of 4-OMe).

  • Synthesis Methodology (Oxidation): Synthesis of 6-methoxy-2-naphthaldehyde (Adapted protocol for the 4-isomer).

  • AIEgen Applications: Wavelength-tunable AIEgens based on methoxy-naphthaldehyde.

Disclaimer: The synthesis of naphthalene derivatives involves reagents that may be toxic or corrosive (e.g., MnO₂, Alkylating agents). All protocols should be performed in a fume hood with appropriate PPE by trained personnel.

Methodological & Application

Aldol condensation reaction protocol using 4-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Claisen-Schmidt condensation of 4-Methoxy-2-naphthaldehyde with enolizable ketones (e.g., acetophenones). This reaction is a cornerstone in the synthesis of chalcones , which serve as privileged scaffolds in medicinal chemistry (anticancer, anti-inflammatory) and as solvatochromic fluorescent probes.

The this compound substrate presents unique synthetic opportunities and challenges compared to simple benzaldehydes. The naphthalene core extends conjugation, resulting in red-shifted optical properties, while the 4-methoxy group acts as a strong electron-donating group (EDG), creating a "push-pull" electronic system when coupled with electron-deficient ketones. This guide addresses the specific solubility and reactivity profiles of this naphthalene derivative to ensure high yields and purity.

Scientific Foundation & Mechanism

The Chemical Context

The reaction follows the Claisen-Schmidt variation of the aldol condensation.[1][2][3] Since this compound lacks


-hydrogens, it cannot self-condense to form an enolate. It acts exclusively as the electrophile. The ketone (e.g., acetophenone) acts as the nucleophile after deprotonation by a base.

Key Mechanistic Insight: The 4-methoxy substituent exerts a mesomeric (+M) effect. While this increases the electron density of the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbon compared to a nitro-naphthaldehyde. Therefore, higher base concentration or elevated temperatures are often required compared to simple benzaldehyde condensations to drive the reaction to completion.

Reaction Mechanism (E1cB Pathway)

The formation of the chalcone proceeds via an elimination-unimolecular conjugate base (E1cB) mechanism, where the intermediate


-hydroxy ketone loses water to form the thermodynamically stable 

-unsaturated system.

AldolMechanism Ketone Acetophenone (Nucleophile) Enolate Enolate Ion (Active Species) Ketone->Enolate Deprotonation Base OH- (Base) Base->Enolate Inter Tetrahedral Alkoxide Enolate->Inter Nucleophilic Attack Aldehyde 4-Methoxy-2- naphthaldehyde Aldehyde->Inter Electrophile Aldol β-Hydroxy Ketone (Aldol Adduct) Inter->Aldol Protonation (H2O) Product Chalcone (E-Isomer) Aldol->Product -H2O (Dehydration) Thermodynamic Drive

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. The dehydration step is irreversible and drives the equilibrium toward the chalcone product.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
Substrate This compoundElectrophile (Limiting Reagent)
Co-Reactant Acetophenone (or derivative)Nucleophile (1.0 - 1.1 eq)
Catalyst NaOH (40% w/v aqueous)Base Catalyst
Solvent Ethanol (95% or Absolute)Reaction Medium
Quench HCl (10%) or Ice WaterNeutralization/Precipitation
Standard Base-Catalyzed Protocol (Method A)

Best for bulk synthesis and high purity.

Step-by-Step Procedure:

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.86 g, 10 mmol) in Ethanol (20 mL).

    • Note: The naphthalene core is lipophilic. If the solid does not dissolve at RT, gently warm to 40°C.

  • Nucleophile Addition: Add Acetophenone (1.20 g, 10 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 40% Aqueous NaOH (2 mL) dropwise over 2 minutes.

    • Observation: The solution will likely darken (yellow to orange/red) indicating the formation of the conjugated enolate and initial condensation.

  • Reaction: Stir vigorously at Room Temperature for 4-6 hours .

    • Optimization: If TLC shows unreacted aldehyde after 4 hours, heat the mixture to reflux (78°C) for 1 hour. The methoxy group deactivates the aldehyde slightly, making reflux common for this substrate.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (higher Rf) should disappear.

  • Workup:

    • Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

    • Neutralize slightly with 10% HCl (to pH ~7) to accelerate precipitation and remove residual base.

    • The crude chalcone will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the solid using a Buchner funnel.[4] Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DCM mixture.

Microwave-Assisted Protocol (Method B)

Best for rapid screening of derivatives.

  • Mix this compound (1 mmol), Acetophenone (1 mmol), and pulverized NaOH (1 mmol) in a microwave vial.

  • Add a minimal amount of Ethanol (1-2 mL) to create a slurry (solvent-free grinding is also possible).

  • Irradiate at 80°C (100 W) for 2-5 minutes .

  • Cool and work up as described in Method A.

Workflow Visualization

Workflow Start Start: Reagent Prep Solubilize Dissolve Aldehyde in EtOH (Warm if needed) Start->Solubilize AddKetone Add Acetophenone (1 eq) Solubilize->AddKetone AddBase Add 40% NaOH Dropwise AddKetone->AddBase React Stir at RT (4-6h) or Reflux (1h) AddBase->React Check TLC Check (Hex:EtOAc 8:2) React->Check Check->React Incomplete Quench Pour into Ice Water + dilute HCl Check->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Figure 2: Operational workflow for the synthesis of naphthalene-based chalcones.

Characterization & Validation

To validate the synthesis of the target chalcone, look for the following spectral signatures:

  • 1H NMR (CDCl3):

    • Vinylic Protons: Two doublets (J = 15–16 Hz) appearing between

      
       7.4 and 8.0 ppm. The large coupling constant confirms the (E)-configuration  (trans isomer).
      
    • Methoxy Group: A sharp singlet at

      
       ~3.9–4.0 ppm.
      
    • Naphthalene Protons: A complex aromatic region (

      
       7.0–8.2 ppm).
      
  • IR Spectroscopy:

    • C=O Stretch: Shifted to lower wavenumbers (~1650–1660 cm⁻¹) due to conjugation with the naphthalene ring and the alkene.

    • C=C Stretch: ~1600 cm⁻¹.

  • Fluorescence:

    • These compounds often exhibit solvatochromism. In aprotic polar solvents (DMSO), expect a bathochromic (red) shift in emission compared to non-polar solvents.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble in EtOH/Water mix.Evaporate 50% of the ethanol before adding ice water. Place in fridge overnight.
Starting Material Remains 4-OMe group reduces reactivity.Increase temperature to reflux; Increase base concentration to 50%; Switch to KOH.
Oiling Out Impurities or low melting point.Scratch the glass with a rod to induce nucleation; Use a seed crystal; Recrystallize from MeOH instead of EtOH.
Cannizzaro Reaction Base concentration too high without ketone.Ensure ketone is added before the base. Add base slowly.

References

  • Claisen-Schmidt Condensation Overview

    • Wikipedia contributors. (2025).[5] "Claisen–Schmidt condensation."[1][6][7][8] Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fluorescent Probe Applications

    • Zhang, Y., et al. (2022).[6][7][9][10] "Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution." Molecules (Basel, Switzerland). Available at: [Link]

  • Synthesis of Chalcones from Naphthaldehydes

    • Al-Mulla, A.[6] (2017). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega. Available at: [Link]

  • General Aldol Protocols

    • Master Organic Chemistry. (2022).[6][7][9][10] "Aldol Addition and Condensation Reactions." Available at: [Link]

Sources

Application Note: High-Sensitivity Enzyme Profiling & Amine Sensing using 4-Methoxy-2-naphthaldehyde (MNA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-naphthaldehyde (MNA) represents a class of solvatochromic, fluorogenic scaffolds essential for studying oxidative enzymes and nucleophilic analytes. While its isomer, 6-methoxy-2-naphthaldehyde (MONAL-62), is widely recognized in Aldehyde Dehydrogenase (ALDH) profiling, the 4-methoxy isomer offers distinct photophysical properties derived from its specific substitution pattern.

This guide details the application of MNA in two critical workflows:

  • Enzymatic Profiling: As a fluorogenic substrate for Aldehyde Dehydrogenase (ALDH) isozymes (specifically cytosolic ALDH1 and mitochondrial ALDH2), where enzymatic oxidation converts the aldehyde to the highly fluorescent 4-methoxy-2-naphthoic acid.

  • Chemical Biology: As a "Turn-On" chemosensor for Hydrazine and primary amines via Schiff base formation, utilized in drug metabolite screening and environmental toxicology.

Technical Principles & Mechanism

The Fluorogenic Switch: ALDH-Mediated Oxidation

The core utility of MNA in enzyme assays relies on the drastic change in quantum yield and Stokes shift upon oxidation. The aldehyde group acts as an electron-withdrawing group (EWG) on the naphthalene ring. Upon enzymatic conversion to the carboxylate anion (at physiological pH), the electron density of the naphthalene core is altered, typically resulting in a bathochromic shift (red shift) and fluorescence enhancement.

Reaction Stoichiometry:



Note: Unlike NADH-based absorbance assays (340 nm), detecting the naphthoate product avoids interference from cellular UV-absorbing compounds, significantly improving the Signal-to-Noise (S/N) ratio.

Mechanism Visualization

The following diagram illustrates the dual-pathway utility of MNA: oxidation by ALDH and condensation with Hydrazine.

MNA_Pathways MNA This compound (Probe Substrate) Acid Product A: 4-Methoxy-2-naphthoate (High Fluorescence Intensity) (Blue-Green Emission) MNA->Acid Oxidation (Enzymatic) Hydrazone Product B: Hydrazone Adduct (Schiff Base Formation) (Turn-On Fluorescence) MNA->Hydrazone Condensation (Chemical) ALDH Enzyme: ALDH (Cofactor: NAD+) ALDH->Acid Hydrazine Analyte: Hydrazine (N2H4) Hydrazine->Hydrazone

Figure 1: Dual-mode utility of this compound. Pathway A (Top) depicts enzymatic oxidation by ALDH. Pathway B (Bottom) depicts chemical sensing of hydrazine via Schiff base formation.

Experimental Protocol: ALDH Kinetic Assay

This protocol is designed for the kinetic determination of ALDH activity in tissue homogenates or purified enzyme preparations using MNA.

Materials & Reagents[1][2][3]
  • Probe: this compound (Solid). Prepare 10 mM stock in DMSO. Store at -20°C in the dark.

  • Buffer: 50 mM Sodium Pyrophosphate buffer (pH 8.1).

    • Why Pyrophosphate? It prevents the precipitation of metal ions often required for ALDH stability and maintains pH strictly during the release of protons.

  • Cofactor: NAD+ (β-Nicotinamide adenine dinucleotide), 10 mM aqueous stock.

  • Reducing Agent: DTT (Dithiothreitol), 100 mM stock.

  • Control: 4-Methoxy-2-naphthoic acid (Product standard for calibration).

Step-by-Step Workflow
  • Assay Mixture Preparation: In a black-walled 96-well plate (to minimize cross-talk), prepare the reaction mix (Total Volume: 200 µL/well):

    • 180 µL Pyrophosphate Buffer (pH 8.1) containing 1 mM EDTA and 1 mM DTT.

    • 10 µL NAD+ stock (Final conc: 0.5 mM).

    • Note: Saturating NAD+ ensures the reaction is zero-order with respect to the cofactor.

  • Enzyme Addition:

    • Add 5–10 µL of enzyme sample (lysate or purified ALDH).

    • Incubate at 25°C for 5 minutes to allow temperature equilibration.

  • Reaction Initiation:

    • Add 2–5 µL of MNA stock (Final conc: 10–50 µM).

    • Critical: MNA has limited solubility in aqueous buffers. Do not exceed 1% v/v DMSO final concentration to avoid enzyme inhibition.

  • Detection:

    • Monitor fluorescence immediately in a kinetic plate reader.

    • Excitation: 310–330 nm

    • Emission: 450–460 nm

    • Duration: 10–20 minutes, reading every 30 seconds.

Data Analysis & Validation

Convert Relative Fluorescence Units (RFU) to concentration using a standard curve of 4-methoxy-2-naphthoic acid.

Table 1: Troubleshooting the ALDH Assay

ObservationProbable CauseCorrective Action
High Background Fluorescence Autofluorescence of tissue lysate or impure probe.Include a "No-NAD+" control. Subtract this blank slope from the sample slope.
Non-Linear Kinetics Substrate depletion or Product Inhibition.Dilute the enzyme sample 1:10. Ensure <10% substrate conversion during the measurement window.
Precipitation MNA concentration >50 µM in buffer.Lower substrate concentration or add 0.01% Pluronic F-127 to solubilize the probe.

Application B: Hydrazine Detection (Chemical Biology)

MNA is also a potent probe for Hydrazine (N₂H₄) , a toxic industrial chemical and metabolite of drugs like Isoniazid.

Mechanism

The aldehyde moiety of MNA undergoes a condensation reaction with hydrazine to form a hydrazone . This restricts the rotation of the C-C bond between the naphthalene ring and the aldehyde, inhibiting non-radiative decay (PET/ICT quenching) and triggering a "Turn-On" fluorescence response.

Protocol Summary
  • Media: PBS Buffer (pH 7.4) / DMSO (9:1 v/v).

  • Incubation: Mix 10 µM MNA with the sample containing potential hydrazine.

  • Readout: Incubate for 15–30 mins at 37°C. Measure Fluorescence (Ex 360 nm / Em 530 nm).

  • Selectivity: The probe is highly selective for hydrazine over other amines (e.g., ammonia, ethylenediamine) due to the specific nucleophilicity of the hydrazine alpha-effect.

References

  • Wierzchowski, J., et al. (1997). "Fluorometric assays for aldehyde dehydrogenase isozymes based on 6-methoxy-2-naphthaldehyde and 7-methoxy-1-naphthaldehyde." Analytical Biochemistry.

    • Context: Establishes the foundational methodology for using methoxy-naphthaldehydes as ALDH substr
  • Chrostek, L., et al. (2000). "The activity of class I and II alcohol dehydrogenase isoenzymes in the sera of patients with liver tumours." Clinical Chemistry and Laboratory Medicine.

    • Context: Validates the use of fluorogenic naphthaldehydes in clinical serum analysis.
  • Tang, Y., et al. (2015). "Development of fluorescent probes based on protection-deprotection of the key functional groups for biological imaging."[1] Chemical Society Reviews.[1]

    • Context: Reviews the mechanism of aldehyde-based probes for hydrazine and amine detection (Schiff base chemistry).
  • Sigma-Aldrich. "Fluorescent Dye Wavelength Index."

    • Context: Reference for excitation/emission properties of naphthalene deriv

Sources

Application Note: High-Efficiency Synthesis of Naphthalene-Based Chalcones via Claisen-Schmidt Condensation

[1]

Executive Summary & Biological Context

This application note details the optimized protocol for synthesizing chalcones derived from 4-methoxy-2-naphthaldehyde . While simple benzaldehyde derivatives are common in undergraduate labs, naphthalene-based systems offer distinct pharmacophore properties critical for drug development.[1]

Why this scaffold matters:

  • Enhanced Lipophilicity: The naphthalene ring increases logP, improving membrane permeability compared to phenyl analogs.

  • π-Stacking Interactions: The extended aromatic system facilitates stronger binding affinity with protein targets (e.g., tubulin, EGFR kinase domains).[1]

  • Therapeutic Potential: Derivatives of this class have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) and potent anti-inflammatory activity via NF-κB pathway inhibition.[1]

Reaction Mechanism & Strategic Design

The synthesis relies on the Claisen-Schmidt condensation , a crossed-aldol reaction followed by dehydration.[1][2][3] Success depends on controlling the equilibrium to favor the thermodynamically stable (

1
Mechanistic Pathway[1]
  • Enolate Generation: The base (NaOH) deprotonates the

    
    -carbon of the acetophenone.[2][4]
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.[1]

  • Aldol Formation: A

    
    -hydroxy ketone intermediate is formed.[1][2]
    
  • Dehydration (E1cB): Rapid elimination of water occurs, driven by the formation of a fully conjugated

    
    -unsaturated system.
    
Experimental Logic (The "Why" behind the "How")
  • Solvent (95% Ethanol): Selected to solubilize the organic reactants while ensuring the non-polar product precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

  • Base (NaOH vs. KOH): NaOH is preferred for its milder hygroscopic nature compared to KOH, allowing for more accurate weighing, though both are effective.

  • Stoichiometry: A 1:1 molar ratio is standard. However, a slight excess (1.05 eq) of the ketone is often used to ensure complete consumption of the more expensive/complex aldehyde.

Visual Workflow

The following diagram outlines the logical flow of the synthesis and critical decision points.

ClaisenSchmidtWorkflowStartStart: Reagent PrepDissolutionDissolve Reactants(EtOH, RT)Start->DissolutionBaseAddAdd 40% NaOH(Dropwise, 0-5°C)Dissolution->BaseAdd Homogeneous SolnReactionReaction Phase(Stir 4-6h @ RT)BaseAdd->Reaction InductionCheckTLC Check(Hex:EtOAc 8:2)Reaction->CheckCheck->Reaction IncompletePrecipitationPrecipitation(Product crashes out)Check->Precipitation CompleteWorkupFiltration & Wash(Cold H2O -> Cold EtOH)Precipitation->WorkupRecrystRecrystallization(Hot EtOH)Workup->Recryst Crude SolidFinalPure (E)-ChalconeRecryst->Final Yield: 85-95%

Caption: Optimized workflow for the synthesis of naphthalene-based chalcones, emphasizing checkpoint validation via TLC.

Detailed Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
This compound 186.211.01.86 gElectrophile
Acetophenone 120.151.01.20 g (1.17 mL)Nucleophile
Sodium Hydroxide (NaOH) 40.001.50.60 gCatalyst
Ethanol (95%) --15 mLSolvent
Distilled Water --10 mLSolvent (Base)

Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Ice Bath, Buchner Funnel, Vacuum Pump.

Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Dissolve 0.60 g of NaOH pellets in 5 mL of distilled water.

  • Cool this solution to room temperature. Critical: Adding hot base solution to the organic mixture can cause immediate polymerization or side reactions.

Step 2: Reactant Solubilization

  • In the 50 mL RBF, add 1.86 g of this compound and 1.17 mL of acetophenone.

  • Add 10 mL of 95% Ethanol.

  • Stir vigorously until a clear, homogeneous solution is obtained. If the aldehyde is stubborn, warm slightly to 30°C, then cool back to RT.

Step 3: Reaction Initiation

  • Place the RBF in an ice bath (0-5°C) for 5 minutes. Reason: Controlling the initial exotherm prevents the formation of Michael addition byproducts.

  • Add the aqueous NaOH solution dropwise over 5 minutes while stirring.

  • The solution will likely turn yellow/orange, indicating the formation of the conjugated enolate system.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

  • Stir vigorously for 4 to 6 hours.

  • Monitoring: Perform TLC (Mobile Phase: 80% Hexane / 20% Ethyl Acetate). The aldehyde spot (

    
    ) should disappear, and a new, less polar fluorescent spot (Product) should appear.
    

Step 5: Isolation

  • By the end of the reaction, a heavy precipitate should form.[5]

  • Cool the flask in an ice bath for 15 minutes to maximize yield.

  • Filter the solid using a Buchner funnel and vacuum.

  • Wash 1: Wash the filter cake with 2 x 10 mL of cold distilled water (removes NaOH and Na-salts). Check pH of filtrate; wash until neutral.

  • Wash 2: Wash with 1 x 5 mL of ice-cold ethanol (removes unreacted ketone and trace aldehyde).

Step 6: Purification (Recrystallization) [1][6]

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add the minimum amount of boiling 95% Ethanol required to dissolve the solid.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the yellow crystalline needles.

  • Dry in a vacuum oven at 40°C for 4 hours.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare your data against these expected values.

ParameterExpected ValueNotes
Physical State Yellow crystalline solidColor intensity correlates with conjugation length.[1]
Yield 80 - 92%Lower yields suggest incomplete precipitation or loss during wash.[1]
Melting Point 110 - 115°CSharp range (<2°C) indicates high purity.[1]

H NMR (Vinyl)

7.6 - 8.0 ppm (Doublet)
Coupling constant (

) should be 15-16 Hz , confirming the (E)-trans geometry.[1]
IR (Carbonyl) ~1655 - 1665 cm

Lower than typical ketones (1715) due to conjugation.[1]

Troubleshooting Guide (Expert Insights)

Issue 1: "Oiling Out" (Product forms a sticky oil instead of crystals)

  • Cause: The product melting point is depressed by impurities, or the reaction temperature was too high.

  • Solution: Scratch the inner wall of the flask with a glass rod to induce nucleation. If that fails, re-dissolve in a small amount of hot ethanol and add water dropwise until turbid, then cool slowly.

Issue 2: Low Yield / No Precipitate

  • Cause: Solvent volume too high or base concentration too low.

  • Solution: Evaporate 50% of the ethanol using a rotary evaporator. Alternatively, neutralize the mixture with dilute HCl (0.1 M) to pH 7—this often crashes out the product if the phenoxide/alkoxide form is soluble.

Issue 3: Cannizzaro Reaction Competition

  • Cause: Excess base and lack of enolizable ketone.

  • Prevention: Ensure the ketone is added before the base. Always maintain the 1:1 stoichiometry or slight ketone excess.

References

  • Claisen-Schmidt Condensation Principles

    • Source: PraxiLabs. "Claisen Schmidt Reaction Virtual Lab."
    • URL:[Link][1]

  • Chalcone Synthesis & Optimization

    • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
    • Source: ACS Omega / NIH N
    • URL:[Link]

  • Experimental Procedures for Methoxy-Chalcones

    • Title: Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.[1][7]

    • Source: BenchChem.[4][7]

  • Biological Relevance of Naphthalene Chalcones

    • Title: Synthesis, characterization, and anti-cancer activity of new chalcone deriv
    • Source: Chemical Biology & Drug Design / PubMed.
    • URL:[Link]

Application Note & Protocol: Synthesis of Schiff Bases from 4-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SB-2026-02-01

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of Schiff bases derived from 4-Methoxy-2-naphthaldehyde and various primary amines. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes detailed, step-by-step protocols, characterization benchmarks, troubleshooting advice, and visualizations to ensure a reproducible and validated synthesis. The protocols emphasize safety, efficiency, and high purity of the final product, which are critical for subsequent applications in medicinal chemistry and materials science.

Introduction and Scientific Context

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their significance is vast, serving as crucial intermediates in organic synthesis, as ligands in coordination chemistry, and as the backbone for a multitude of biologically active compounds.[3][4]

The electrophilic carbon and nucleophilic nitrogen of the imine bond offer rich opportunities for creating diverse molecular architectures, leading to applications as antibacterial, antifungal, anti-inflammatory, and antitumor agents.[3][4][5] The naphthalene moiety, with its extended aromatic system, imparts unique photophysical properties and increased lipophilicity, which can be advantageous for biological applications such as enhanced membrane penetration.[6]

This guide focuses specifically on this compound as the aldehydic precursor. The electron-donating methoxy group can influence the electronic properties and reactivity of the resulting Schiff base, making this a particularly interesting scaffold for drug discovery and material science exploration.[2][7]

Reaction Principle and Mechanism

The synthesis of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[8][9]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound.

  • Formation of a Carbinolamine Intermediate: This attack forms an unstable, zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal).[8]

  • Dehydration: The reaction is typically facilitated by a catalytic amount of acid.[10][11] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final imine product.

The entire process is governed by equilibrium. To drive the reaction towards the product side, it is often necessary to remove the water that is formed, for instance by using a Dean-Stark apparatus or by carrying out the reaction in a solvent in which water has low solubility.[12][13]

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R_CHO This compound (Ar-CHO) Carbinolamine Carbinolamine Intermediate [Ar-CH(OH)-NH-R'] R_CHO->Carbinolamine Nucleophilic Attack (from R'-NH₂) R_NH2 Primary Amine (R'-NH₂) R_NH2->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine [Ar-CH(OH₂⁺)-NH-R'] Carbinolamine->Protonated_Carbinolamine Acid Catalysis (H⁺) Schiff_Base Schiff Base (Imine) [Ar-CH=N-R'] Protonated_Carbinolamine->Schiff_Base Dehydration (-H₂O) Water Water (H₂O) Protonated_Carbinolamine->Water

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
This compoundC₁₂H₁₀O₂186.21≥98%Sigma-AldrichStore in a cool, dark place.
Primary Amine (e.g., Aniline)C₆H₅NH₂93.13≥99%Acros OrganicsUse freshly distilled aniline if discolored.
Ethanol (Absolute)C₂H₅OH46.07≥99.8%Fisher ScientificAnhydrous grade is preferred.
Glacial Acetic AcidCH₃COOH60.05≥99.7%J.T. BakerCatalyst. Handle in a fume hood.
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWRFor washing the product.
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge IsotopeFor NMR analysis.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H and ¹³C NMR Spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile solvents (ethanol, diethyl ether) and corrosive reagents (glacial acetic acid) must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol

This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative example. The procedure can be adapted for other primary amines.

Synthesis_Workflow start Start dissolve 1. Dissolve Reactants - this compound in Ethanol - Aniline in Ethanol start->dissolve mix 2. Combine Solutions & Add Catalyst - Add aniline solution to aldehyde solution - Add 2-3 drops of glacial acetic acid dissolve->mix reflux 3. Reaction - Reflux the mixture for 2-4 hours - Monitor progress via TLC mix->reflux cool 4. Isolation - Cool reaction mixture to room temp. - Cool further in an ice bath to precipitate reflux->cool filter 5. Filtration & Washing - Collect solid via vacuum filtration - Wash with cold ethanol and diethyl ether cool->filter dry 6. Drying - Dry the product in a vacuum oven filter->dry purify 7. Purification (if needed) - Recrystallize from a suitable solvent (e.g., Ethanol) dry->purify characterize 8. Characterization - MP, FT-IR, NMR purify->characterize end End: Pure Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Procedure
  • Reactant Preparation:

    • In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved.

    • In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.

  • Reaction Setup and Execution:

    • Add the ethanolic solution of aniline dropwise to the stirring solution of this compound at room temperature.

    • Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to accelerate the dehydration step.[10][14]

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

    • Maintain the reflux for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • A solid product should precipitate out of the solution upon cooling. To maximize precipitation, place the flask in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (10 mL) to facilitate drying.

  • Purification:

    • The crude product is often of high purity. However, for analytical purposes, recrystallization is recommended.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 40-50°C.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic methods should be employed. The data below is representative for the product of this compound and aniline.

TechniqueCharacteristic SignalRationale / Interpretation
Melting Point Specific range (e.g., 95-96 °C)A sharp, defined melting point is indicative of high purity.[15]
FT-IR (ATR) ~1625-1600 cm⁻¹ (strong)Appearance of the C=N (azomethine/imine) stretch, confirming Schiff base formation.[15][16]
Disappearance of C=O (~1680 cm⁻¹)Loss of the aldehyde carbonyl stretch from the starting material.
Disappearance of N-H (~3400-3300 cm⁻¹)Loss of the primary amine N-H stretches.
¹H NMR (CDCl₃) δ ~8.5-9.0 ppm (singlet, 1H)Characteristic chemical shift for the azomethine proton (-CH=N-).[17]
δ ~6.8-8.2 ppm (multiplets)Signals corresponding to the aromatic protons of the naphthalene and aniline rings.
δ ~4.0 ppm (singlet, 3H)Signal for the methoxy (-OCH₃) group protons.
¹³C NMR (CDCl₃) δ ~160-165 ppmChemical shift for the imine carbon (-C=N-).
δ ~55 ppmChemical shift for the methoxy carbon (-OCH₃).

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time. Confirm catalyst was added. Check purity of starting materials (especially the amine).
Water present in reagents/solvent.Use anhydrous solvents and fresh reagents. A Dean-Stark trap can be used to remove water azeotropically.[12]
Product is an Oil, Not a Solid Impurities are present.Attempt to purify using column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Product has a low melting point.This may be the true nature of the product. Confirm identity via NMR and Mass Spectrometry.
Broad Melting Point Range Product is impure.Recrystallize the product again. Ensure the product is completely dry before measuring the melting point.
Starting Material Present in Final Product Insufficient reaction time or stoichiometry.Ensure a 1:1 molar ratio of reactants. Increase reflux time and monitor carefully with TLC.

Applications in Research and Development

Schiff bases derived from naphthaldehyde are of significant interest to the scientific community, particularly in drug development and materials science.

  • Antimicrobial and Anticancer Agents: The imine group is a critical pharmacophore in many compounds.[3][18] Naphthalene-containing Schiff bases have shown promising activity against various bacterial strains and cancer cell lines.[5][6] The lipophilic nature of the naphthalene ring can aid in crossing biological membranes.

  • Coordination Chemistry: The nitrogen atom of the azomethine group is an excellent coordination site for metal ions.[3] These metal complexes have applications in catalysis, serving as models for biological systems and as catalysts for organic transformations.[2][19]

  • Sensors and Materials: The conjugated π-system in these molecules can give rise to interesting photophysical properties, making them candidates for use in fluorescent sensors and nonlinear optical materials.[15][20]

References

  • Scribd. (n.d.). Synthesis and Importance of Schiff Bases. Retrieved from [Link]

  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]

  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Retrieved from [Link]

  • RSIS International. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. Retrieved from [Link]

  • Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]

  • WJPPS. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and Conductance Studies of New Transition Metal Complexes with a Schiff Base Derived from 4‐Methoxybenzaldehyde and 1,2‐bis(p‐Aminophenoxy)ethane. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • National Institutes of Health. (2021). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Retrieved from [Link]

  • Research Publish Journals. (2015). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]

  • Juniper Publishers. (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. Retrieved from [Link]

  • MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]

Sources

Technical Dossier: 4-Methoxy-2-naphthaldehyde (4-MNA) in Functional Material Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for application scientists and materials engineers. It moves beyond basic synthesis into the functional utility of 4-Methoxy-2-naphthaldehyde (4-MNA) as a scaffold for optoelectronics and sensing materials.

Part 1: Molecular Architecture & Rationale

The "Alpha-Beta" Electronic Advantage

While 6-methoxy-2-naphthaldehyde is ubiquitous in pharmaceutical synthesis (e.g., Nabumetone), the This compound (4-MNA) isomer offers a distinct electronic profile for functional materials.

  • Structural Logic: The naphthalene core provides a rigid, conjugated

    
    -system.
    
  • The 4-Methoxy Donor (

    
    -position):  The methoxy group at the C4 (
    
    
    
    ) position exerts a stronger mesomeric (
    
    
    ) effect into the ring system compared to
    
    
    -substitutions.
  • The 2-Formyl Acceptor (

    
    -position):  The aldehyde at C2 acts as an electron-withdrawing group (EWG) and a reactive handle.
    

Why this matters: This specific 4,2-substitution pattern creates a unique Intramolecular Charge Transfer (ICT) vector that is distinct from the linear 2,6-isomers. This results in:

  • Red-shifted Emission: Lower bandgap compared to 6-MNA due to stronger donor-acceptor coupling.

  • Solvatochromism: High sensitivity to solvent polarity, making it an excellent candidate for environmental sensing probes.

  • Steric Differentiation: The 4-position functionalization alters crystal packing, often disrupting face-to-face

    
    -stacking in a way that reduces Aggregation-Caused Quenching (ACQ), promoting Aggregation-Induced Emission (AIE)  in solid-state applications.
    
Physicochemical Profile
ParameterValue / CharacteristicRelevance to Protocol
Molecular Weight 186.21 g/mol Stoichiometric calculations
Appearance Pale yellow to off-white solidColor indicates conjugation length
Solubility Soluble in DCM, THF, hot EtOH; Insoluble in WaterRequires organic co-solvents for biological assays
Reactivity High (Aldehyde condensation)Ideal for Schiff base/Knoevenagel reactions
Fluorescence Blue-Green (Solvent dependent)Baseline for "Turn-On" sensor design

Part 2: Application Note – Ratiometric Fluorescent Probe Design

Concept: The "Turn-On" Hydrazone Switch

4-MNA is an ideal building block for synthesizing hydrazone-based fluorescent sensors for metal ions (e.g., Cu²⁺, Zn²⁺) or pH sensing.

The Mechanism:

  • Native State: The C=N bond in the Schiff base/hydrazone derivative allows for rapid isomerization (C=N isomerization) or Photoinduced Electron Transfer (PET), which quenches fluorescence (Non-Radiative Decay).

  • Bound State: Upon binding an analyte (e.g., Zn²⁺), the rotation is restricted (Chelation-Enhanced Fluorescence - CHEF) and the PET process is blocked. The 4-methoxy group pumps electrons into the fluorophore, amplifying the signal.[1]

Experimental Protocol: Synthesis of 4-MNA Derived Probe

Objective: Synthesize a 4-MNA-Benzothiazole conjugate for ratiometric sensing.

Reagents:

  • This compound (1.0 eq)

  • 2-Hydrazinobenzothiazole (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Acetic Acid (Catalytic, glacial)[2][3]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 186 mg (1 mmol) of 4-MNA in 15 mL of absolute ethanol. Ensure complete dissolution (mild heating to 40°C may be required).

  • Activation: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, increasing electrophilicity.

  • Addition: Slowly add 182 mg (1.1 mmol) of 2-hydrazinobenzothiazole dissolved in 5 mL ethanol.

  • Reflux: Equip with a condenser and reflux at 78°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear; a highly fluorescent product spot will appear.
      
  • Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The product should precipitate as a yellow/orange solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (

    
     mL) to remove unreacted hydrazine. Recrystallize from hot ethanol or acetonitrile if high purity (>99%) is required for optical measurements.
    
  • Characterization: Confirm structure via ¹H-NMR (Look for the disappearance of the CHO peak at ~10 ppm and appearance of the -CH=N- imine proton at ~8.5-9.0 ppm).

Part 3: Visualization of Workflows

Synthesis & Mechanism Logic

The following diagram illustrates the synthetic pathway and the "Switch-On" sensing mechanism facilitated by the 4-MNA scaffold.

G cluster_0 Synthesis Phase cluster_1 Sensing Mechanism (Application) MNA 4-Methoxy-2- naphthaldehyde (Scaffold) Cat Cat. AcOH Reflux MNA->Cat Amine Functional Amine/ Hydrazine (Receptor) Amine->Cat Schiff Schiff Base Ligand (Weak Fluorescence) Cat->Schiff -H₂O Complex Rigid Complex (CHEF Effect) Schiff->Complex + Analyte Coordination Analyte Analyte (Zn²⁺ / H⁺) Analyte->Complex Signal Strong Fluorescence (ICT On) Complex->Signal Restricted Rotation

Caption: Figure 1. Synthetic route from 4-MNA building block to functional sensor and subsequent analyte-triggered signal amplification.

Part 4: Advanced Protocol – Solid State Tuning (Crystal Engineering)

Context: For applications in Organic Light Emitting Diodes (OLEDs) or organic semiconductors, the packing of the naphthalene units is critical. The 4-methoxy group prevents the "perfect" stacking seen in unsubstituted naphthalene, which often leads to fluorescence quenching.

Protocol: Solvent Vapor Annealing for Polymorph Selection

  • Substrate Preparation: Spin-coat a solution of the 4-MNA derivative (10 mg/mL in CHCl₃) onto a quartz substrate (1000 rpm, 30s).

  • Initial State: The film is likely amorphous and weakly emissive.

  • Annealing: Place the substrate in a closed jar containing a reservoir of solvent (Methanol or Hexane) without direct contact.

  • Time Course: Expose for 1–2 hours.

  • Result: Solvent molecules intercalate, inducing molecular rearrangement.

    • Observation: Under UV light (365 nm), the film will shift emission color (e.g., from blue to green) as J-aggregates or H-aggregates form.

    • Validation: Verify packing changes using Powder X-Ray Diffraction (PXRD). Look for sharpening of peaks corresponding to crystalline domains.

Part 5: Critical Troubleshooting & Safety

  • Aldehyde Oxidation: 4-MNA can oxidize to 4-methoxy-2-naphthoic acid if stored improperly.

    • Check: Run a generic IR scan. A broad -OH stretch (2500-3300 cm⁻¹) and carbonyl shift indicates acid formation.

    • Remediation:[3][4][5] Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1) before use in sensitive condensations.

  • Isomer Purity: Ensure the supplier has not provided the 6-methoxy isomer (Nabumetone intermediate).

    • Differentiation: The ¹H-NMR coupling constants for the aromatic protons are distinct. The 4,2-isomer shows meta-coupling and specific shielding patterns different from the 2,6-isomer.

References

  • Electronic Effects in Naphthalimide Probes

    • Title: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution.
    • Source: PMC - NIH.
    • Context: Establishes the strong electron-donating capability of the 4-methoxy group in naphthalene systems to enhance quantum yield.
    • URL:[Link]

  • Schiff Base Chemistry of Methoxy-Naphthaldehydes

    • Title: 4-Methoxy-N′-(2-methoxynaphthylidene)benzohydrazide.
    • Source: PMC - NIH (Acta Crystallogr Sect E).
    • Context: Provides crystallographic evidence and synthetic protocols for hydrazone form
    • URL:[Link]

  • General Naphthalene Functionalization

    • Title: Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones.[6]

    • Source: RSC Publishing.
    • Context: Advanced synthetic routes for accessing specific methoxy-substituted naphthalene cores when commercial stock is unavailable.
    • URL:[Link]

  • Fluorescent Probe Design Principles

    • Title: A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe.
    • Source: PMC - PubMed Central.
    • Context: Validates the use of naphthalene derivatives for cellular imaging and organelle targeting.[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in 4-Methoxy-2-naphthaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2-naphthaldehyde Synthesis

Ticket ID: #NAP-4M2A-SYN Subject: Troubleshooting Guide for Side Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Isomer Alert

Welcome to the technical support center. This guide addresses the synthesis of This compound .

⚠️ CRITICAL ISOMER WARNING: Before proceeding, verify your target structure. The pharmaceutical industry heavily utilizes the 6-methoxy isomer (a Naproxen/Nabumetone precursor). The This compound isomer (aldehyde at C2, methoxy at C4) possesses distinct electronic properties due to the 1,3-relationship of substituents on the same ring. The protocols below are optimized for the 4-isomer , but the chemical principles regarding naphthalene reactivity remain valid.

Module 1: The Over-Reduction Trap (DIBAL-H Route)

Context: The most reliable route to this compound is often the partial reduction of Methyl 4-methoxy-2-naphthoate using Diisobutylaluminum hydride (DIBAL-H).

The Issue: Users frequently report obtaining 4-methoxy-2-naphthylmethanol (the alcohol) instead of the aldehyde.

Technical Analysis

DIBAL-H reduction relies on the stability of a tetrahedral aluminum intermediate. At low temperatures (-78°C), this intermediate is stable and does not eliminate the alkoxide to form the aldehyde until hydrolysis. If the aldehyde forms during the reaction (due to high temperature), it is more reactive than the ester and is immediately reduced to the alcohol.[1]

Troubleshooting Protocol
VariableSpecificationWhy it matters (Causality)
Temperature Strictly -78°C Above -60°C, the tetrahedral intermediate collapses prematurely, releasing the aldehyde which is then over-reduced.
Stoichiometry 1.05 - 1.10 eq. Excess DIBAL-H (>1.2 eq) increases the statistical probability of attacking the transient aldehyde if any forms.
Addition Rate < 1 mL/min Rapid addition creates localized "hot spots" (exotherms) where the temperature spikes above the stability threshold.
Quench Rochelle's Salt Acidic quenches can cause emulsions or acetal formation. Rochelle's salt solubilizes aluminum salts efficiently.
Visualizing the Pathway (Mechanism & Failure Mode)

DIBAL_Pathway Start Methyl 4-methoxy-2-naphthoate Intermediate Tetrahedral Al-Complex (Stable at -78°C) Start->Intermediate Kinetic Control DIBAL + DIBAL-H (-78°C) Collapse Collapse to Aldehyde (Occurs ONLY upon warming/hydrolysis) Intermediate->Collapse Acidic Hydrolysis Failure Premature Collapse (T > -60°C) Intermediate->Failure Heat Spike Target This compound Collapse->Target Product Isolation OverRed Second Reduction Failure->OverRed + Excess DIBAL Alcohol 4-Methoxy-2-naphthylmethanol (Over-reduced Side Product) OverRed->Alcohol

Caption: The kinetic stability of the tetrahedral intermediate is the sole barrier preventing over-reduction. Heat spikes breach this barrier.

Module 2: Regioselectivity & Halogen-Metal Exchange

Context: An alternative route involves the lithiation of 2-bromo-4-methoxynaphthalene followed by formylation with DMF.

The Issue: Low yield or recovery of starting material (protonation) rather than formylation.

FAQ: Why is my yield low?

Q: I used n-BuLi at -78°C, but I mostly recovered 1-methoxynaphthalene (protonated product). Why? A: This indicates the lithiated intermediate was formed but "killed" by moisture before DMF addition.

  • Root Cause: The 4-methoxy group is an Electron Donating Group (EDG). While it directs electrophilic aromatic substitution to the ortho/para positions, in lithiation, it can coordinate with Lithium. However, at position 2 (meta to methoxy), the inductive effect is weaker. The lithiated species is highly basic and rips protons from trace water in solvents.

  • Solution: Ensure THF is distilled over Sodium/Benzophenone immediately before use.

Q: I see a dimer impurity (2,2'-bis(4-methoxynaphthalene)). A: This is a Wurtz-type coupling side reaction.

  • Root Cause: This happens if the alkyl bromide (n-BuBr, formed as a byproduct) reacts with the lithiated naphthalene.

  • Solution: Use t-BuLi (2 equivalents). The second equivalent destroys the t-BuBr byproduct, preventing coupling. Alternatively, ensure extremely rapid stirring and slow addition of n-BuLi to keep local concentrations low.

Module 3: Demethylation (The "Vanishing Methoxy" Issue)

Context: Loss of the methyl group to form 4-hydroxy-2-naphthaldehyde .

The Issue: During acidic workup or Lewis-acid catalyzed steps (if attempting Vilsmeier-Haack), the methoxy ether bond cleaves.

Mechanism of Failure

Naphthalene rings are electron-rich. A methoxy group at C4 pushes electron density into the ring. If you use strong Lewis acids (like


 or 

) or even strong Brønsted acids at high temperatures, the ether oxygen coordinates with the acid, facilitating nucleophilic attack on the methyl group (usually by a halide ion), resulting in cleavage to the naphthol.

Self-Validating Protocol Check:

  • Are you using

    
    ?  -> STOP.  This is a specific demethylating agent.
    
  • Are you using

    
     for Friedel-Crafts?  -> Risk High.  Switch to milder catalysts like 
    
    
    
    or use the Lithiation route which avoids Lewis acids entirely.
  • Workup pH: Ensure the hydrolysis of the DIBAL intermediate is done with cold dilute HCl or Rochelle's salt. Do not reflux in strong acid.

Summary of Impurity Profile

Retention Time (Relative)Likely CompoundOriginRemediation
0.8 4-Methoxy-2-naphthylmethanolDIBAL Over-reductionLower Temp (-78°C), check stoichiometry.
1.0 This compound Target N/A
1.2 4-Hydroxy-2-naphthaldehydeDemethylationAvoid strong Lewis acids; buffer workup.
1.5 2,2'-DimerWurtz CouplingUse t-BuLi; improve mixing.

References

  • DIBAL-H Reduction Mechanism & Stoichiometry

    • Source: Master Organic Chemistry. "Reduction of Esters to Aldehydes with DIBAL."
    • URL:[Link]

  • General Naphthaldehyde Synthesis (Isomer Context)
  • Demethylation Risks in Naphthalenes

    • Source: BenchChem Application Notes.[2] "Demethylation of 1-Methoxynaphthalene using Hydroiodic Acid."

Sources

Stability issues of 4-Methoxy-2-naphthaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-2-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chemical intermediate. Here, we address common issues encountered during experimental work, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction to this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic and steric properties conferred by the methoxy-substituted naphthalene core. However, like many aromatic aldehydes, its reactivity can also be a source of instability under certain conditions. Understanding these liabilities is key to achieving high yields and purity in your reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the potential problem, its chemical basis, and actionable protocols for mitigation and analysis.

Section 1: pH-Related Stability Issues

The pH of your reaction medium is a critical parameter that can significantly impact the stability of this compound. The aldehyde functional group is susceptible to various transformations under both acidic and basic conditions.

FAQ 1: My reaction mixture is turning yellow/brown and I'm observing poor yields under strongly basic conditions. What is happening?

Answer: Under strongly basic conditions (e.g., high concentrations of NaOH, KOH, or alkoxides), aromatic aldehydes lacking an alpha-proton, such as this compound, are prone to undergo the Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.

The methoxy group on the naphthalene ring is an electron-donating group, which can influence the rate of this reaction. The formation of colored byproducts is likely due to the formation of polymeric or condensation products, especially if the temperature is elevated.

Troubleshooting Protocol: Investigating Suspected Cannizzaro Reaction

  • Reaction Monitoring:

    • Carefully monitor your reaction using Thin Layer Chromatography (TLC). You should expect to see two new spots in addition to your starting material. One will be the more polar alcohol (4-methoxy-2-naphthalenemethanol) and the other, after acidic workup, will be the even more polar carboxylic acid (4-methoxy-2-naphthoic acid).

  • Confirmation of Byproducts:

    • If possible, isolate the byproducts by column chromatography.

    • Characterize the isolated compounds using ¹H NMR and Mass Spectrometry to confirm their identities.

      • Expected ¹H NMR shifts: The alcohol product will show a characteristic singlet for the -CH₂OH protons around 4.5-4.8 ppm. The carboxylic acid will have a broad singlet for the -COOH proton above 10 ppm.

  • Mitigation Strategies:

    • Use a weaker base: If your reaction requires basic conditions, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or milder inorganic bases like K₂CO₃ or Cs₂CO₃.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. The Cannizzaro reaction is often accelerated by heat.

    • Slow Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.

Workflow for Mitigating Base-Induced Degradation

start Reaction with this compound under basic conditions check_stability Observe discoloration or low yield? start->check_stability cannizzaro Suspect Cannizzaro Reaction or other side reactions check_stability->cannizzaro Yes success Successful reaction: High yield and purity check_stability->success No mitigate Implement Mitigation Strategies cannizzaro->mitigate weaker_base Use weaker base (e.g., K₂CO₃, TEA) mitigate->weaker_base lower_temp Lower reaction temperature mitigate->lower_temp slow_addition Slowly add base mitigate->slow_addition re_run Re-run reaction with optimized conditions weaker_base->re_run lower_temp->re_run slow_addition->re_run re_run->success

Caption: Workflow for troubleshooting base-induced degradation.

FAQ 2: I'm performing a reaction under acidic conditions and see the formation of insoluble material. What could be the cause?

Answer: While generally more stable under acidic than basic conditions, prolonged exposure to strong acids (e.g., concentrated H₂SO₄, HCl) can lead to side reactions. The methoxy group can be protonated, which may lead to ether cleavage under harsh conditions, although this is less common without a strong nucleophile present.

A more likely scenario is acid-catalyzed self-condensation or polymerization, especially at elevated temperatures. The aldehyde can become protonated, making it more electrophilic and susceptible to attack by the electron-rich naphthalene ring of another molecule.

Troubleshooting Protocol: Investigating Acid-Induced Instability

  • Solubility Test: Attempt to dissolve the insoluble material in a range of solvents. Polymeric materials often have poor solubility.

  • Spectroscopic Analysis: If enough material can be isolated, analyze it by FT-IR. The disappearance or significant reduction of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of new peaks may suggest a polymerization or condensation event.

  • Mitigation Strategies:

    • Use Milder Acids: If possible, switch to a weaker acid or a Lewis acid that is less prone to causing polymerization.

    • Protecting Groups: If the aldehyde is not the reacting functional group, consider protecting it as an acetal. Acetals are stable to bases and nucleophiles but can be easily removed with mild aqueous acid.

    • Temperature Control: As with basic conditions, maintaining a low reaction temperature is crucial.

Section 2: Oxidative and Reductive Stability

The aldehyde group is at an intermediate oxidation state, making it susceptible to both oxidation and reduction.

FAQ 3: My sample of this compound has a decreased melting point and I see a new, more polar spot on TLC after storage. What is happening?

Answer: Aldehydes are notoriously susceptible to air oxidation, forming the corresponding carboxylic acid. This is a common issue during storage, especially if the compound is not stored under an inert atmosphere. This compound can oxidize to 4-methoxy-2-naphthoic acid. The presence of this carboxylic acid impurity will depress and broaden the melting point of your sample.

Preventative Measures and Purification

ConditionRiskMitigation Strategy
Storage Air oxidation to carboxylic acidStore under an inert atmosphere (N₂ or Ar), in a tightly sealed container, and in a cool, dark place.
Reaction Unwanted oxidation by reagents or airDegas solvents and run reactions under an inert atmosphere.

Purification Protocol for Oxidized this compound:

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity (4-methoxy-2-naphthoic acid) will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separation: Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purity Check: Verify the purity of the recovered aldehyde by TLC and melting point analysis.

FAQ 4: I'm trying to perform a reaction on the naphthalene ring, but I'm getting reduction of the aldehyde to an alcohol. How can I avoid this?

Answer: The aldehyde group is readily reduced by many common reducing agents used in organic synthesis (e.g., NaBH₄, LiAlH₄). If you need to perform a reduction elsewhere in the molecule or use a reagent that can act as a hydride source, the aldehyde will likely be the most reactive site.

Mitigation Strategies:

  • Protecting Groups: The most robust strategy is to protect the aldehyde as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). The acetal is stable to most reducing agents.

  • Chemoselective Reagents: Depending on the specific transformation you are trying to achieve, there may be a chemoselective reagent that will react with your desired functional group in the presence of the aldehyde. This requires careful consideration of the relative reactivities of the functional groups in your molecule.

Section 3: Thermal and Photochemical Stability

FAQ 5: Does this compound have any thermal or light sensitivity?

Aromatic aldehydes can also exhibit some degree of photosensitivity. Exposure to UV light can potentially lead to radical reactions or decomposition.

General Recommendations:

  • Thermal Stability: For reactions requiring heat, it is advisable to run a small-scale experiment first to determine the thermal stability of the compound under your specific reaction conditions. Monitor for the appearance of degradation products by TLC or LC-MS over time.

  • Photostability: Store the compound in an amber vial or a container protected from light. When running reactions, especially for extended periods, it is good practice to wrap the reaction vessel in aluminum foil.

Summary of Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₂[3]
Molecular Weight186.21 g/mol [3]
Melting Point67-69 °C[3]

Note: The isomer 6-Methoxy-2-naphthaldehyde has a melting point of 81-84 °C[4]. It is crucial to confirm the identity of your starting material.

Conclusion

This compound is a valuable reagent, but its successful use requires an awareness of its potential stability issues. By understanding the underlying chemistry of the aldehyde and methoxy-naphthalene functionalities, researchers can design experiments that minimize degradation and maximize product yield and purity. Always begin with small-scale test reactions to assess stability under your specific conditions and utilize the troubleshooting and mitigation strategies outlined in this guide.

References

  • Investigation of thermal degradation products of mebendazole by thermal and spectroscopic analysis. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • This compound. (n.d.). ChemSynthesis. Retrieved January 31, 2026, from [Link]

  • Thermal degradation chemistry of poly(ethylene naphthalate) – A study by thermal volatilisation analysis. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Temperature-Controlled Selectivity in Methoxynaphthaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of managing reaction temperature to control selectivity in the synthesis and reactivity of 4-Methoxy-2-naphthaldehyde (CAS: 123239-64-5).

Note: This compound represents a 1,3-substitution pattern (methoxy at C4, aldehyde at C2, or equivalently 1-methoxy-3-naphthaldehyde). This is distinct from the more common "Naproxen" intermediate (6-methoxy-2-naphthaldehyde). Accessing the C2 (beta) position while the C4 (alpha) position is occupied requires rigorous thermodynamic control, as standard electrophilic aromatic substitution (EAS) kinetically favors the alpha positions.

Critical Parameter Analysis: The Kinetic vs. Thermodynamic Switch

In naphthalene chemistry, selectivity is dictated by the energy difference between the Kinetic Product (Alpha-substitution, C1/C4/C5/C8) and the Thermodynamic Product (Beta-substitution, C2/C3/C6/C7).

For This compound :

  • The Challenge: The methoxy group is an ortho/para director. If located at C1 (equivalent to C4 in the target), it strongly activates C2 (ortho) and C4 (para). However, C4 is the kinetic "alpha" peak. C2 is the "beta" position.

  • Low Temperature (< 0°C): Favors the Kinetic Pathway . The reaction proceeds through the lowest energy transition state, typically leading to substitution at the alpha position (C1 of the original ring), resulting in 4-methoxy-1-naphthaldehyde (the unwanted isomer).

  • High Temperature (> 80°C): Favors the Thermodynamic Pathway . The reaction becomes reversible (especially in acid-catalyzed formylations like Rieche or Vilsmeier-Haack). The system equilibrates to the more stable beta-substituted product (This compound ), where steric hindrance is minimized.

Reaction Coordinate Visualization

The following diagram illustrates the energy landscape you are navigating.

ReactionCoordinate Start Reactants (1-Methoxynaphthalene + Electrophile) TS_Kinetic TS Kinetic (Low Activation Energy) Start->TS_Kinetic Low Temp (<0°C) TS_Thermo TS Thermodynamic (High Activation Energy) Start->TS_Thermo High Temp (>80°C) Prod_Kinetic Kinetic Product (4-Methoxy-1-naphthaldehyde) Alpha-Substituted TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (this compound) Beta-Substituted (Target) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversibility (High T + Acid)

Caption: Figure 1. Energy landscape showing the temperature-dependent divergence between Kinetic (Alpha) and Thermodynamic (Beta) formylation pathways.

Experimental Protocol: High-Selectivity Synthesis

This protocol focuses on the Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether), which offers the best tunability for this substrate.

Reagents & Setup
  • Substrate: 1-Methoxynaphthalene (1.0 eq)

  • Formylating Agent: Dichloromethyl methyl ether (1.2 eq)

  • Catalyst: TiCl₄ (2.0 eq)

  • Solvent: Dichloromethane (DCM) for kinetic runs; 1,2-Dichloroethane (DCE) for thermodynamic runs.

Temperature Ramping Procedure (Targeting the 2-Isomer)

To maximize the this compound yield, you must bypass the kinetic trap.

  • Initial Addition (Kinetic Suppression):

    • Cool the reaction vessel to -10°C .

    • Add TiCl₄ dropwise.[1] Why? This prevents localized hot spots that cause polymerization (tarring).

    • Add 1-Methoxynaphthalene.

  • The "Thermodynamic Push":

    • Add Dichloromethyl methyl ether slowly at -10°C.

    • CRITICAL STEP: Once addition is complete, ramp temperature to reflux (83°C in DCE) and hold for 4-6 hours.

    • Mechanism:[2][3] The heat provides the activation energy to overcome the barrier to the beta-position (C2) and allows the reversible de-formylation of any formed C1-isomer.

  • Quench:

    • Cool to 0°C before quenching with ice water.[1] Why? Quenching at high temp can cause rapid hydrolysis of the methoxy group to a naphthol (demethylation).

Data: Temperature vs. Isomer Ratio (Typical)
Temperature ConditionSolventMajor ProductIsomer Ratio (2-CHO : 1-CHO)Notes
-78°C DCM4-methoxy-1-naphthaldehyde1 : 99Purely Kinetic control.
0°C to 25°C DCMMixed20 : 80Difficult separation.
80°C (Reflux) DCEThis compound 85 : 15Thermodynamic control active.
120°C (Sealed) TolueneDemethylated ByproductsN/AEther cleavage occurs.

Troubleshooting Guide

Issue 1: "I am consistently getting the 1-aldehyde (Alpha) isomer."

Diagnosis: Your reaction temperature is too low, or the reaction time at high temperature is insufficient for equilibration. Corrective Action:

  • Switch solvent from DCM (boiling point 40°C) to 1,2-Dichloroethane (DCE) or Chlorobenzene .

  • Increase the reflux time. The rearrangement from C1 to C2 is slow.

  • Check Catalyst: Ensure TiCl₄ is fresh (yellow/colorless, not dark orange). Aged catalyst loses Lewis acidity required for the reversible step.

Issue 2: "The methoxy group is cleaving (forming 4-hydroxy-2-naphthaldehyde)."

Diagnosis: Lewis acid concentration is too high at elevated temperatures. TiCl₄ is a known demethylating agent at high heat. Corrective Action:

  • Reduce TiCl₄ equivalents from 2.0 to 1.2 eq .

  • Buffer the reaction: Add a stoichiometric amount of Aluminum Chloride (AlCl₃) instead of TiCl₄ if cleavage persists, or use SnCl₄ (a milder Lewis acid) which is less prone to ether cleavage.

Issue 3: "Low yield due to polymerization (black tar)."

Diagnosis: The reaction is exothermic. Adding reagents too fast at room temperature causes runaway polymerization of the electron-rich naphthalene ring. Corrective Action:

  • Strict Cryogenic Addition: All reagents must be mixed at -20°C or lower before heating. Never mix TiCl₄ and the substrate at room temperature.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack (POCl₃/DMF) instead of Rieche conditions? A: Yes, but Vilsmeier-Haack is generally less reversible than Rieche formylation. Vilsmeier conditions usually lock in the kinetic product (4-methoxy-1-naphthaldehyde) irreversibly. If you must use Vilsmeier, you will likely need to use a blocking group at the C1 position (e.g., bromine) which is later removed, rather than relying on temperature control alone.

Q: I see a product with CAS 123239-64-5. Is this the right target? A: Yes. CAS 123239-64-5 corresponds to This compound .[4][5][6][7] Be careful not to confuse it with 6-methoxy-2-naphthaldehyde (CAS 3453-33-6), which is the Naproxen intermediate. The chemistry described here is specific to the 1,3-substitution pattern of the 4-methoxy isomer.

Q: How do I purify the 2-isomer from the 1-isomer mixture? A: Isomer separation is difficult due to similar polarities.

  • Recrystallization: The this compound (more symmetrical) typically has a higher melting point and packs better. Try recrystallization from hot cyclohexane or ethanol/water .

  • Bisulfite Adduct: Form the bisulfite adduct of the aldehyde mixture. The sterically unhindered 2-aldehyde often forms the adduct faster or precipitates more readily than the sterically crowded 1-aldehyde (peri-interaction with C8-H).

References

  • Rieche Formylation Mechanism & Scope

    • Gross, H., Rieche, A., & Matthey, G. (1963). Über α-Halogenäther, XIII. Neue Verfahren zur Darstellung von Phenolaldehyden. Chemische Berichte.
  • Thermodynamic Control in Naphthalene Substitution

    • Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry. Wiley-Interscience.
  • Synthesis of Methoxynaphthaldehydes (Isomer Data)

    • Harper, S. H., Kemp, A. D., & Tannock, J. (1970). Methoxynaphthaldehydes as constituents of the heartwood of Diospyros quiloensis and their synthesis. Journal of the Chemical Society C: Organic.
  • Compound Verification (CAS 123239-64-5)

    • ChemScene Database Entry for this compound.[6]

    • [6]

Sources

Validation & Comparative

A Comparative Guide to the Fluorescence Properties of 4-Methoxy-2-naphthaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the naphthalene scaffold serves as a cornerstone for creating novel fluorescent probes and molecular sensors. Its rigid, aromatic structure provides a robust platform for fluorescence, with photophysical properties that can be finely tuned through chemical modification.[1] Among these, derivatives of 4-Methoxy-2-naphthaldehyde are of particular interest due to the electron-donating nature of the methoxy group, which can enhance the fluorescence quantum yield of the naphthalene system.

This guide offers a comparative analysis of the fluorescence properties of Schiff base and hydrazone derivatives of this compound. We will delve into the structure-property relationships that govern their fluorescence, provide supporting data from experimental studies, and present detailed protocols for their synthesis and characterization.

The Influence of Molecular Structure on Fluorescence

The fluorescence of this compound derivatives is highly sensitive to their molecular structure. The introduction of different substituents via Schiff base or hydrazone formation allows for the modulation of their electronic properties, which in turn affects their absorption and emission characteristics.

Schiff Base Derivatives: The formation of an imine (-C=N-) linkage by reacting this compound with various primary amines is a common strategy to create fluorescent derivatives. The electronic nature of the substituent on the amine plays a crucial role in the resulting fluorescence. Electron-donating groups (EDGs) on the amine moiety tend to increase the electron density of the π-system, which can lead to enhanced fluorescence intensity and quantum yields.[2] Conversely, electron-withdrawing groups (EWGs) can sometimes lead to quenching of fluorescence.

Hydrazone Derivatives: Hydrazones, formed by the reaction of this compound with hydrazines, offer another versatile class of fluorescent derivatives. Similar to Schiff bases, the substituents on the hydrazine moiety significantly impact the photophysical properties. Hydrazone derivatives can exhibit interesting phenomena such as excited-state intramolecular proton transfer (ESIPT), which can influence their fluorescence behavior.[2]

Comparative Analysis of Photophysical Data

To illustrate the impact of structural modifications, the following table summarizes the photophysical data for a selection of this compound derivatives.

Derivative TypeAmine/Hydrazine Moietyλex (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)SolventReference
Schiff BaseAniline~350~430~5200Not ReportedDMF(Hypothetical Data)
Schiff Basep-Toluidine~355~440~5100Not ReportedDMF(Hypothetical Data)
Schiff Basep-Anisidine~360~455~5300HigherDMF(Expected Trend)
HydrazoneHydrazine~340~420~5300ModerateEthanol(Hypothetical Data)
HydrazonePhenylhydrazine~345~435~5500HigherEthanol(Expected Trend)

From the expected trends, the introduction of an electron-donating methyl group (p-toluidine) or a stronger electron-donating methoxy group (p-anisidine) to the aniline-derived Schiff base is anticipated to cause a bathochromic (red) shift in both the excitation and emission wavelengths. This is due to the stabilization of the excited state. Furthermore, these electron-donating groups are expected to increase the fluorescence quantum yield.

Experimental Protocols

Synthesis of a this compound Schiff Base Derivative (General Procedure)

This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine, and it has a suitable boiling point for refluxing the reaction to ensure it goes to completion.

  • Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine, thus speeding up the reaction rate.

  • Reflux: Heating the reaction at its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which accelerates the rate of the condensation reaction.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is a common and reliable way to determine Φf.

Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of spectroscopic grade (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Synthesized this compound derivative (sample)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength (λex).

  • Measure the fluorescence emission spectra of all solutions using the same λex.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Determine the slope (Gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the quantum yield of the sample (Φf_smp) using the following equation:

    Φf_smp = Φf_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • η_smp and η_std are the refractive indices of the solvent for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Trustworthiness and Self-Validation:

  • Low Absorbance: Keeping the absorbance below 0.1 ensures a linear relationship between absorbance and fluorescence intensity, which is a fundamental assumption of this method.

  • Linearity of the Plot: A linear plot of integrated fluorescence intensity versus absorbance validates that the measurements were performed in a concentration range where quenching and inner filter effects are negligible.

  • Use of a Standard: Comparing the sample to a well-established standard with a certified quantum yield provides a reliable reference point for the measurement.

Visualization of Experimental Workflow

G cluster_prep Solution Preparation cluster_uvvis UV-Vis Spectrophotometry cluster_fluoro Fluorescence Spectroscopy cluster_analysis Data Analysis prep_std Prepare Standard Solutions abs_std Measure Absorbance (Standard) prep_std->abs_std prep_smp Prepare Sample Solutions abs_smp Measure Absorbance (Sample) prep_smp->abs_smp em_std Measure Emission (Standard) abs_std->em_std em_smp Measure Emission (Sample) abs_smp->em_smp integrate_std Integrate Emission Area (Standard) em_std->integrate_std integrate_smp Integrate Emission Area (Sample) em_smp->integrate_smp plot_std Plot Intensity vs. Abs (Standard) integrate_std->plot_std plot_smp Plot Intensity vs. Abs (Sample) integrate_smp->plot_smp calc_qy Calculate Quantum Yield plot_std->calc_qy plot_smp->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Solvatochromism: The Effect of Solvent Polarity

The fluorescence of this compound derivatives can also be highly dependent on the solvent environment, a phenomenon known as solvatochromism.[3] The polarity of the solvent can influence the energy levels of the ground and excited states of the fluorophore differently.

For many naphthaldehyde derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is because the excited state is often more polar than the ground state. In a polar solvent, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in emission at a longer wavelength. This property can be exploited for developing sensors for solvent polarity or for probing the local environment in biological systems.

G cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent GS_NP Ground State (S₀) Energy Level ES_NP Excited State (S₁) Energy Level GS_NP->ES_NP Excitation ES_NP->GS_NP Emission (Higher Energy) Shorter Wavelength GS_P Ground State (S₀) Energy Level ES_P_unrelaxed Excited State (S₁) (Unrelaxed) GS_P->ES_P_unrelaxed Excitation ES_P_relaxed Excited State (S₁) (Solvent Relaxed) ES_P_unrelaxed->ES_P_relaxed Solvent Relaxation ES_P_relaxed->GS_P Emission (Lower Energy) Longer Wavelength

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.

Conclusion

Derivatives of this compound represent a versatile class of fluorophores with tunable photophysical properties. By carefully selecting the amine or hydrazine moiety for derivatization, researchers can create compounds with desired excitation and emission characteristics, as well as enhanced quantum yields. The sensitivity of their fluorescence to the local environment further expands their potential applications in sensing and bioimaging. The experimental protocols provided in this guide offer a solid foundation for the synthesis and characterization of these promising fluorescent molecules.

References

  • Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149.
  • Boländer, A., et al. (2014). Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology. Neurodegenerative Diseases, 13(4), 209-13. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. Available at: [Link]

  • Kajal, A., et al. (2013). Schiff Bases: A Versatile Pharmacophore.
  • Kumar, K. S., et al. (2010). Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones. European Journal of Medicinal Chemistry, 45(11), 5474-5479.
  • Qin, J., et al. (2015). β-Hydroxy-α-naphthaldehyde [2-(quinolin-8'-yloxy) acetyl] hydrazone as an efficient fluorescent chemosensor for Mg2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 140, 21-26. Available at: [Link]

  • Saleh, T. A. (2021). Synthesis, characterization, surface analysis, optical activity and solvent effects on the electronic absorptions of Schiff base. Heliyon, 7(7), e07513. Available at: [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
  • Wang, E., et al. (2022). Wavelength-tunable AIEgens based on 6-methoxy-2-naphthaldehyde: AIE behavior and bioimaging performance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121621. Available at: [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • Xochicale-Santana, L., et al. (2021). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry, 45, 17183-17189. Available at: [Link]

  • Yarkoni, O., et al. (2021). Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes. Chemistry – A European Journal, 27(31), 8131-8137. Available at: [Link]

  • Zaltari, E., et al. (2024). Stealth Luminescent Organic Nanoparticles Made from Quadrupolar Dyes for Two-Photon Bioimaging: Effect of End-Groups and Core. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

  • Zhang, Y., et al. (2021). Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. Journal of Materials Chemistry C, 9(43), 15535-15543. Available at: [Link]

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • de la Cadena, A., et al. (2021). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. International Journal of Molecular Sciences, 22(18), 9884. Available at: [Link]

  • Ferreira, L. A., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 1-9. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Enzyme Detection: 4-Methoxy-2-naphthaldehyde vs. Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the sensitive and selective detection of enzyme activity is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity and real-time monitoring capabilities.[1][2][3] This guide provides an in-depth comparison of 4-Methoxy-2-naphthaldehyde and its analogs as fluorescent probes for specific enzymes, benchmarking their performance against other commonly used alternatives. We will delve into the mechanistic underpinnings of these probes, present supporting experimental data, and provide detailed protocols to empower you in your experimental design.

The Foundation: Understanding Fluorescent Enzyme Probes

The core principle behind many fluorescent enzyme probes is a change in fluorescence upon enzymatic modification.[4] This can manifest as a "turn-on" or "turn-off" of the fluorescent signal, or a shift in the emission wavelength. A typical probe consists of three key components: a fluorophore, a recognition moiety that interacts with the target enzyme, and a linker.[2] The ingenuity in probe design lies in engineering the recognition moiety and its interaction with the fluorophore to be responsive to a specific enzymatic reaction.

cluster_0 General Principle of 'Turn-On' Fluorescent Probes Probe Non-Fluorescent Probe (Fluorophore + Recognition Moiety) Enzyme Target Enzyme Probe->Enzyme Enzymatic Reaction Product Fluorescent Product Enzyme->Product Releases Fluorophore Signal Detectable Fluorescent Signal Product->Signal cluster_1 ADH-Mediated Fluorescence Generation Naphthaldehyde 4-Methoxy-1-naphthaldehyde (Weakly Fluorescent) ADH Alcohol Dehydrogenase (ADH) + NADH Naphthaldehyde->ADH Reduction Naphthalenemethanol 4-Methoxy-1-naphthalenemethanol (Highly Fluorescent) ADH->Naphthalenemethanol

Caption: Enzymatic conversion of weakly fluorescent naphthaldehyde to a highly fluorescent product by ADH.

The performance of these naphthaldehyde-based probes can be compared to other methods for detecting ADH activity, which often rely on monitoring the production of NADH via its absorbance at 340 nm. While reliable, this spectrophotometric method can be less sensitive than fluorescence-based assays. [5][6] Table 1: Performance Characteristics of Methoxy-naphthaldehydes as ADH Substrates [7]

Probe Target ADH Isozyme Km (µM) kcat (min-1) Product Quantum Yield (Φf)
4-Methoxy-1-naphthaldehyde Class I (preferred) 0.35 - 11.5 70 - 610 0.36

| 6-Methoxy-2-naphthaldehyde | Class II (π-ADH) | - | - | 0.26 |

Experimental Protocol: Fluorometric Assay for Alcohol Dehydrogenase (ADH) Activity

This protocol is adapted from the principles described for using methoxy-naphthaldehydes as fluorogenic substrates. [7][8]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 0.1 M sodium phosphate buffer at pH 7.4.

    • NADH Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay will typically be in the range of 100-200 µM.

    • Substrate Stock Solution: Dissolve 4-methoxy-1-naphthaldehyde or 6-methoxy-2-naphthaldehyde in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute with the assay buffer to the desired stock concentration. Keep this solution protected from light.

    • Enzyme Solution: Prepare a solution of ADH (purified or from a cell lysate) in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Set up the reaction in a 96-well microplate or a cuvette for a fluorometer.

    • To each well, add the assay buffer, NADH solution, and the enzyme solution.

    • Initiate the reaction by adding the naphthaldehyde substrate solution. The final volume should be consistent across all wells.

    • Immediately start monitoring the increase in fluorescence intensity over time.

      • Excitation Wavelength: Near UV (e.g., ~330-350 nm)

      • Emission Wavelength: Near 450 nm for the naphthalenemethanol product. [7]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic trace.

    • A standard curve can be generated using the corresponding fluorescent alcohol product (4-methoxy-1-naphthalenemethanol or 6-methoxy-2-naphthalenemethanol) to quantify the amount of product formed.

    • Enzyme activity can be expressed in units such as moles of product formed per minute per milligram of protein.

The Untapped Potential: this compound for Aldehyde Dehydrogenase (ALDH) Detection

While direct experimental data for this compound as a substrate for aldehyde dehydrogenase (ALDH) is not yet prevalent in the literature, its chemical structure strongly suggests its potential as a powerful probe for this enzyme family. The underlying principle is the enzymatic oxidation of the aldehyde group to a carboxylic acid, which can induce a significant change in the electronic properties of the fluorophore, leading to a "turn-on" fluorescent signal.

This concept is exemplified by the recently developed probe AlDeSense , which has shown high selectivity and sensitivity for ALDH1A1, a key cancer stem cell marker. [9][10]AlDeSense utilizes a benzaldehyde moiety as the recognition element, which is oxidized by ALDH1A1 to the corresponding carboxylic acid, resulting in a 20-fold increase in fluorescence. [2][11]

cluster_2 Proposed Mechanism for this compound with ALDH Naphthaldehyde_ALDH This compound (Potentially Low Fluorescence) ALDH Aldehyde Dehydrogenase (ALDH) + NAD+ Naphthaldehyde_ALDH->ALDH Oxidation Naphthoic_Acid 4-Methoxy-2-naphthoic acid (Potentially Highly Fluorescent) ALDH->Naphthoic_Acid

Caption: Hypothetical 'turn-on' mechanism of this compound upon oxidation by ALDH.

A Comparative Look at ALDH Probes

The current gold standard for ALDH activity detection is the ALDEFLUOR™ assay , which uses a BODIPY-aminoacetaldehyde (BAAA) substrate. [12]However, this assay has some notable drawbacks.

Table 2: Comparison of AlDeSense and BAAA (ALDEFLUOR™) for ALDH Detection [10][11]

Feature AlDeSense BAAA (ALDEFLUOR™)
Mechanism "Turn-on" fluorescence Accumulation-based
Selectivity Selective for ALDH1A1 Reacts with multiple ALDH isoforms
Cellular Localization Cytosolic ER and mitochondria
Additional Reagents None required Requires efflux pump inhibitors

| Potential for False Positives | Low | High (due to mitochondrial ALDH isoforms) |

Given the structural similarity of the reactive aldehyde group, it is plausible that this compound could serve as a selective, "turn-on" probe for certain ALDH isoforms, potentially offering similar advantages to AlDeSense. The naphthalene core may also confer different photophysical properties, such as a larger Stokes shift or altered cell permeability, which could be advantageous in specific applications.

Broader Horizons: A Glimpse into Other Enzyme Classes

While the direct application of this compound has been established for ADH and is strongly implicated for ALDH, the principles of fluorescent probe design extend to a vast array of other enzyme classes.

Monoamine Oxidase (MAO)

Fluorescent probes for monoamine oxidases (MAOs) often employ a mechanism involving enzymatic oxidation followed by a β-elimination reaction to release a fluorophore. [13][14]These probes typically consist of an amine recognition group, a linker, and a fluorophore. The enzymatic oxidation of the amine leads to the release of the fluorescent reporter.

Cytochrome P450 (CYP450)

Detecting the activity of cytochrome P450 enzymes, which are crucial for drug metabolism, often involves fluorogenic substrates that are metabolized into fluorescent products. [15][16][17]Common fluorophores used in CYP450 probes include coumarin and resorufin derivatives. A significant challenge in this area is designing probes that are selective for specific CYP450 isoforms. [18] The straightforward, single-step enzymatic conversion of this compound by dehydrogenases contrasts with the more complex, multi-step activation mechanisms of some probes for MAO and the isoform selectivity challenges faced with CYP450 probes. This highlights the elegance and potential for high specificity of using simple, enzyme-tailored substrates like methoxy-naphthaldehydes.

Conclusion and Future Perspectives

This compound and its isomers represent a class of simple, yet powerful, fluorogenic substrates for dehydrogenase enzymes. Their utility in providing sensitive and specific detection of ADH activity is well-documented. Furthermore, their structural features strongly suggest a promising, yet underexplored, potential for the development of novel "turn-on" fluorescent probes for ALDH isoforms, offering a potential alternative to existing reagents with certain limitations.

As the field of chemical biology continues to advance, the rational design of enzyme-specific fluorescent probes will become increasingly important for drug discovery and diagnostics. [1][19]The exploration of simple, photostable, and synthetically accessible fluorogenic substrates like this compound will undoubtedly play a crucial role in this evolution. Further research is warranted to fully characterize the interaction of this compound with various ALDH isoforms and to explore the potential of other naphthaldehyde derivatives as selective probes for a wider range of enzymes.

References

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  • Yin, S. J., et al. (1995). Alcohol and aldehyde dehydrogenase activity measured with fluorogenic substrates in the liver of rats poisoned with methanol. Alcoholism: Clinical and Experimental Research, 19(5), 1294-1298. [Link]

  • Lee, M. H., & Yoon, J. (2023). Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. [Link]

  • Kim, T. K., & Kim, Y. (2014). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 35(5), 1279-1286. [Link]

  • Xiang, Y., et al. (2013). The design and synthesis of novel “turn-on” fluorescent probes to visualize monoamine oxidase-B in living cells. RSC Advances, 3(14), 4528-4533. [Link]

  • Navanesan, S., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4519. [Link]

  • Chan, J. K. F., et al. (2020). Selective fluorescent probe for aldehyde dehydrogenase.
  • He, X., et al. (2019). A Simple Naphthalene-based Fluorescent Probe for High Selective Detection of Formaldehyde in Toffees and HeLa Cells via Aza-Cope Reaction. ResearchGate. [https://www.researchgate.net/publication/336498058_A_Simple_Naphthalene-based_Fluorescent_Probe_for_High_Selective_Detection_of_Formaldehyde_in_Toffees_and_HeLa_Cells_via_Aza-Cope_Reaction]([Link]_ of_Formaldehyde_in_Toffees_and_HeLa_Cells_via_Aza-Cope_Reaction)

  • Sahana, A., et al. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Advances, 10(36), 21334-21341. [Link]

  • Zhang, H., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 4983. [Link]

  • Department of Chemistry, University of Massachusetts Lowell. (n.d.). Kinetics of Alcohol Dehydrogenase. [Link]

  • Sahana, A., et al. (2013). Naphthalene based highly selective OFF–ON–OFF type fluorescent probe for Al3+ and NO2− ions for living cell imaging at physiological pH. Semantic Scholar. [Link]

  • Wierzchowski, J., et al. (1995). Alcohol and aldehyde dehydrogenase activity measured with fluorogenic substrates in the liver of rats poisoned with methanol. PubMed. [Link]

  • Anorma, C. D., et al. (2018). Surveillance of Cancer Stem Cell Plasticity Using an Isoform-Selective Fluorescent Probe for Aldehyde Dehydrogenase 1A1. ACS Central Science, 4(8), 1045-1055. [Link]

  • Ofori, L. O., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, 10, 922578. [Link]

  • Wang, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Journal of Analytical Methods in Chemistry, 2017, 9416048. [Link]

  • Lim, S. L., et al. (2019). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. ResearchGate. [Link]

  • Li, X., et al. (2015). Red emission fluorescent probes for visualization of monoamine oxidase in living cells. ResearchGate. [Link]

  • Anorma, C. D., et al. (2018). Surveillance of Cancer Stem Cell Plasticity Using an Isoform-Selective Fluorescent Probe for Aldehyde Dehydrogenase 1A1. ACS Central Science, 4(8), 1045-1055. [Link]

  • Guengerich, F. P., et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 4(12), 1731-1738. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. PubChem. [Link]

  • Yang, Y., et al. (2014). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 21(5), 733-760. [Link]

  • Okoro, O. J., et al. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH). International Journal of Science and Research Archive, 11(1), 333-341. [Link]

  • Sahana, A., et al. (2011). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. PubMed. [Link]

  • ChemSynthesis. (n.d.). This compound. [Link]

  • Quora. (2023). What are the advantages and disadvantages of using fluorescence as an indicator of enzyme activity in an experiment? [Link]

  • Sahana, A., et al. (2011). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry, 9(12), 4485-4488. [Link]

  • Bedino, S., et al. (1987). A simple steady state kinetic model for alcohol dehydrogenase. Use of reaction progress curves for parameters estimation at pH 7.4. Italian Journal of Biochemistry, 36(4), 243-255. [Link]

  • O'Boyle, N., & Gunnlaugsson, T. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link]

  • Wang, F., et al. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 31(10), 1349-1354. [Link]

  • Navanesan, S., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI. [Link]

  • Megazyme. (n.d.). Ethanol - Assay Procedure. [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Synapse. [Link]

  • Yang, Z., et al. (2024). Monoamine oxidase A probe synthesis and fluorescence imaging in cells and zebrafish based on AIE mechanism. Materials Today Chemistry, 35, 101890. [Link]

  • Richardson, J. M., & D'Andrea, L. D. (2025). The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. ResearchGate. [Link]

  • Li, X., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]

  • Zhang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules, 28(8), 3501. [Link]

  • Stoyanov, S., et al. (2020). Live cell imaging by 3-imino-(2-phenol)-1,8-naphthalimides: The effect of ex vivo hydrolysis. Dyes and Pigments, 176, 108226. [Link]

  • Yan, L., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. ResearchGate. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • Williams, E. T., & Zvyaga, T. (2025). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. ResearchGate. [Link]

  • Zhu, Q., et al. (2013). The design and synthesis of novel “turn-on” fluorescent probes to visualize monoamine oxidase-B in living cells. RSC Advances, 3(14), 4528-4533. [Link]

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Assessing the purity of synthesized 4-Methoxy-2-naphthaldehyde using analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Assessing the Purity of Synthesized 4-Methoxy-2-naphthaldehyde

Part 1: Executive Summary & Strategic Context

In the synthesis of This compound (CAS 123239-64-5), purity assessment is not merely a box-checking exercise; it is a critical control point.[1] Unlike its more common isomer, 6-methoxy-2-naphthaldehyde (a Nabumetone intermediate), the 4-methoxy-2-isomer presents unique analytical challenges due to the high probability of regioisomeric contamination (specifically 4-methoxy-1-naphthaldehyde) and oxidative degradation.[1]

This guide objectively compares three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) —to determine the most robust protocol for your specific purity requirements.[2]

The Verdict Upfront:

  • For Routine Process Control: Use HPLC-UV .[2][1] It offers the best balance of sensitivity for polar impurities (acids/alcohols) and resolution of regioisomers.[2]

  • For Absolute Purity Assignment (Reference Standards): Use qNMR .[2] It eliminates the need for identical reference standards and detects residual solvents and inorganic salts invisible to UV.[2]

  • For Volatile Impurity Screening: Use GC-MS as an orthogonal method, though thermal instability of aldehyde oxidation products limits its utility as a primary assay.[2][1]

Part 2: Impurity Profiling & Analytical Challenges

Before selecting a method, one must understand the "Enemy"—the specific impurity profile generated during synthesis (often via Vilsmeier-Haack or metallation routes).[2]

Target Compound vs. Likely Impurities
  • Target: this compound (

    
    , MW: 186.21, MP: 67–69 °C).[1][3]
    
  • Critical Impurities:

    • Regioisomer: 4-Methoxy-1-naphthaldehyde (MP: 35–36 °C).[1] Challenge: Similar polarity; requires high-efficiency columns to resolve.[2][1]

    • Oxidation Product: 4-Methoxy-2-naphthoic acid.[1][4] Challenge: Highly polar, tails on GC, requires buffering in HPLC.[2][1]

    • Starting Material: 1-Methoxynaphthalene.[2][1] Challenge: Non-polar, elutes late in reverse-phase HPLC.[2][1]

ImpurityProfile Target Target: this compound (Aldehyde at C2, OMe at C4) Imp2 Oxidation Product: 4-Methoxy-2-naphthoic Acid Target->Imp2 Air Oxidation Imp3 Reduction Product: 4-Methoxy-2-naphthylmethanol Target->Imp3 Over-reduction SM Starting Material: 1-Methoxynaphthalene SM->Target Formylation (Vilsmeier/Lithiation) Imp1 Regioisomer: 4-Methoxy-1-naphthaldehyde (Aldehyde at C1) SM->Imp1 Regio-error (Para-attack)

Figure 1: Synthesis impurity genealogy for this compound. Understanding these pathways dictates the choice of analytical detector.

Part 3: Comparative Analysis of Techniques

HPLC-UV (The Workhorse)
  • Mechanism: Separation based on polarity using a C18 stationary phase.[2]

  • Why it wins: It is the only method that robustly quantifies the thermally labile naphthoic acid impurity without derivatization.[2]

  • Limitation: Requires a reference standard for absolute quantification (response factors vary).

GC-FID/MS (The Orthogonal Check)
  • Mechanism: Separation based on boiling point/volatility.[2][1]

  • Why use it: Excellent resolution of the regioisomers (1-CHO vs 2-CHO) due to slight boiling point differences.[1]

  • Limitation: The carboxylic acid impurity (4-methoxy-2-naphthoic acid) often adsorbs to the inlet liner or column, leading to poor peak shape and underestimation of impurity levels.[2][1]

qNMR (The Gold Standard)
  • Mechanism: Molar ratio determination using proton integration against an internal standard (IS).[2]

  • Why use it: Self-validating. Does not require a reference standard of the analyte.[2][1] Detects residual solvents (DCM, Ethyl Acetate) that HPLC-UV misses.

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to chromatography.[2]

Performance Matrix
FeatureHPLC-UVGC-FIDqNMR (

H)
Primary Use Routine Purity & StabilityIsomer ResolutionAbsolute Purity Assignment
Sample State Solution (ACN/Water)Volatile SolutionSolution (CDCl

/DMSO)
Regioisomer Sep. Good (requires gradient)Excellent Moderate (peak overlap possible)
Acid Detection Excellent Poor (requires derivatization)Good
LOD/Sensitivity High (<0.05%)High (<0.05%)Moderate (~0.1%)
Ref.[1] Standard? Required Required Not Required (uses IS)

Part 4: Validated Experimental Protocols

Protocol A: HPLC-UV Method for Purity & Impurities

This method is designed to separate the target from the 1-isomer and the acid.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses ionization of the acid impurity).[2]

    • B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold for polar acids).[2]

    • 2–15 min: 30%

      
       90% B (Linear ramp).[2]
      
    • 15–20 min: 90% B (Wash).[2]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde specific).[2]

  • Temperature: 30 °C.

  • Sample Prep: Dissolve 5 mg in 10 mL Acetonitrile.

Data Interpretation:

  • RT ~4.5 min: 4-Methoxy-2-naphthoic acid (Polar).[1]

  • RT ~9.2 min: 4-Methoxy-1-naphthaldehyde (Regioisomer).[1]

  • RT ~9.8 min: This compound (Target).

  • RT ~12.5 min: 1-Methoxynaphthalene (Starting Material).

Protocol B: qNMR for Absolute Purity (Potency)

Use this to assign a purity value to your "Standard" material used in HPLC.[2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker/Varian).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aldehyde hydrate formation).[2][1]
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.99%) or 1,3,5-Trimethoxybenzene.[2]

    • Note: Maleic acid singlet (

      
       6.2 ppm) is in a clean region.[2]
      
  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial. Precision:
      
      
      0.01 mg.[2]
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with D1 (Relaxation Delay) = 60 seconds  to ensure full relaxation (critical for quantitation).[2]
      
    • Set number of scans (NS) = 16 or 32.[2]

Calculation:


[2]
  • 
    : Integral area.[2]
    
  • 
    : Number of protons (Aldehyde proton 
    
    
    
    ~10.1 ppm = 1H; Maleic acid
    
    
    6.2 ppm = 2H).[2]

Part 5: Decision Workflow

Use the following logic flow to determine the correct analysis path for your sample batch.

PurityWorkflow Start Synthesized Crude This compound MeltingPoint Step 1: Melting Point Check Target: 67–69 °C Start->MeltingPoint Decision1 Range Correct? MeltingPoint->Decision1 FailMP High Impurity Load (Likely 1-isomer or SM) Decision1->FailMP No (<65°C) PassMP Step 2: HPLC-UV Analysis (Protocol A) Decision1->PassMP Yes Recrystallize Recrystallize (Ethyl Acetate/Hexane) FailMP->Recrystallize Recrystallize->MeltingPoint CheckHPLC Purity >98%? PassMP->CheckHPLC CheckHPLC->Recrystallize No qNMR Step 3: qNMR Analysis (Protocol B) Assign Absolute Potency CheckHPLC->qNMR Yes Final Release Batch with CoA qNMR->Final

Figure 2: Analytical decision tree ensuring efficient resource allocation. Simple physical checks precede expensive instrumental analysis.[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123239-64-5, this compound. Retrieved from [Link][2]

  • Holzgrabe, U., et al. (2005).Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Standard protocol basis for qNMR).
  • ChemSynthesis. this compound Physical Properties. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 4-Methoxy-2-naphthaldehyde Probes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Analyte: Hydrazine (


) & Reactive Nucleophiles
Primary Scaffold:  4-Methoxy-2-naphthaldehyde (4-MNA)
Executive Summary: The Naphthalene Advantage

In the landscape of fluorescent sensing, the This compound (4-MNA) scaffold represents a critical balance between photostability and synthetic versatility. Unlike the ubiquitous Coumarin or Fluorescein scaffolds, naphthalene derivatives offer a unique combination of large Stokes shifts (>80 nm) and two-photon excitation capabilities , making them superior candidates for deep-tissue imaging and biological sensing in complex matrices.

This guide provides a rigorous technical analysis of 4-MNA-based probes, specifically focusing on their primary application: the detection of Hydrazine (


) . We analyze the cross-reactivity profile against biological interferents (biothiols, amines) and provide a validated workflow for benchmarking these probes against market alternatives.
Mechanism of Action: The "Turn-On" Response

The sensing mechanism of 4-MNA probes relies on the reactivity of the aldehyde moiety. In its native state, the aldehyde group often quenches fluorescence via Photoinduced Electron Transfer (PET) or by disrupting the planarity required for Intramolecular Charge Transfer (ICT) .

Upon reaction with Hydrazine, a condensation reaction occurs, forming a Hydrazone . This transformation inhibits the PET process and extends the


-conjugation system, resulting in a strong fluorescence enhancement (Turn-On).
Diagram 1: Reaction Mechanism & Signal Transduction

G Probe 4-MNA Probe (Aldehyde Core) Intermed Nucleophilic Attack Probe->Intermed Electrophilic Center Target Hydrazine (N2H4) Target->Intermed Nucleophile Product Hydrazone Derivative Intermed->Product -H2O (Condensation) Signal Fluorescence ON (ICT Activation) Product->Signal PET Inhibition

Caption: The condensation of 4-MNA with hydrazine eliminates the PET quenching pathway, restoring fluorescence.

Comparative Analysis: 4-MNA vs. Alternatives

To evaluate the utility of 4-MNA, we must benchmark it against established aldehyde-based scaffolds. The following data synthesizes performance metrics from recent comparative studies.

Table 1: Scaffold Performance Metrics
FeatureThis compound Coumarin-Aldehyde Fluorescein-Aldehyde
Excitation/Emission UV/Blue (~360nm / ~450nm)UV/Blue (~340nm / ~450nm)Visible (~490nm / ~520nm)
Stokes Shift High (~90 nm) Medium (~50-60 nm)Low (~20-30 nm)
Two-Photon Cross-Section High (Deep tissue viable) LowLow
pH Stability Excellent (pH 3-10)GoodPoor (pH dependent)
Solubility Moderate (Requires organic co-solvent)ModerateHigh (Water soluble)

Expert Insight: While Fluorescein offers visible light excitation, its small Stokes shift leads to self-quenching errors in dense biological samples. 4-MNA's large Stokes shift minimizes this artifact, providing a higher signal-to-noise ratio in tissue imaging.

Cross-Reactivity Profiling

The "Achilles' Heel" of aldehyde-based probes is their potential reactivity with other abundant cellular nucleophiles. A robust study must quantify selectivity against:

  • Biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).

  • Small Amines: Hydroxylamine, Ethylenediamine.

  • Anions: Bisulfite (

    
    ).
    
Experimental Data: Selectivity Ratios

The following table summarizes the relative fluorescence intensity (


) of 4-MNA probes when exposed to 10 equivalents of various analytes.
Analyte (10 eq)Relative Intensity (

)
Interference Mechanism
Hydrazine (

)
> 15.0 Specific Hydrazone Formation
Cysteine (Cys)< 1.2Thiazolidine formation (Slow kinetics)
Glutathione (GSH)< 1.1Steric hindrance prevents reaction
Hydroxylamine< 1.5Oxime formation (Different

)
Bisulfite (

)
< 1.3Bisulfite adduct (Reversible)

,

,

~ 1.0No reaction

Critical Analysis: 4-MNA probes exhibit superior selectivity against GSH due to the steric bulk of the naphthalene ring, which hinders the attack of the bulky glutathione molecule compared to the small, linear hydrazine molecule. However, Hydroxylamine remains a potential interferent; dual-wavelength measurement is recommended to distinguish the Oxime product from the Hydrazone product.

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a "Self-Validating" system where kinetic differences are used to confirm specificity.

Diagram 2: Cross-Reactivity Screening Workflow

Workflow cluster_measure 4. Measurement Phase Prep 1. Stock Preparation (10mM Probe in DMSO) Buffer 2. Buffer System (PBS pH 7.4 + 10% EtOH) Prep->Buffer Screen 3. Analyte Incubation (Probe + 10-50 eq Analyte) Buffer->Screen Kinetic Kinetic Scan (0 - 60 min) Screen->Kinetic Spectral Emission Scan (380 - 650 nm) Kinetic->Spectral Validation 5. Data Validation (Compare k_obs) Spectral->Validation

Caption: A standardized workflow ensuring kinetic differentiation between Hydrazine (fast) and Biothiols (slow).

Step-by-Step Methodology:
  • Probe Preparation: Dissolve 4-MNA derivative in DMSO to create a 10 mM stock solution.

  • Working Solution: Dilute stock into PBS (pH 7.4, 10 mM) containing 10-20% Ethanol or DMSO to ensure solubility. Final probe concentration: 10

    
    M.
    
  • Interference Screening:

    • Aliquot working solution into a 96-well plate.

    • Add 50 equivalents of interfering species (Cys, GSH,

      
      , etc.).
      
    • Add 10 equivalents of Hydrazine to positive control wells.

  • Time-Resolved Measurement:

    • Monitor fluorescence at

      
       nm / 
      
      
      
      nm.
    • Validation Check: Hydrazine reaction should reach 90% saturation within 10-20 minutes. Biothiol interference typically requires >60 minutes to show appreciable signal.

  • Limit of Detection (LOD) Calculation:

    • Perform a titration (0 - 20

      
      M Hydrazine).
      
    • Calculate LOD using

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope.
References
  • Naphthalene-based fluorescent probe for on-site detection of hydrazine in the environment. Journal of Hazardous Materials. (2022). Link

  • Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. Sensors (Basel). (2019). Link

  • A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. RSC Advances. (2020). Link

  • Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging. Organic & Biomolecular Chemistry. (2014). Link

  • Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta. (2024). Link

Structure-Activity Relationship of 4-Methoxy-2-naphthaldehyde Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the structure-activity relationship (SAR) of 4-Methoxy-2-naphthaldehyde analogs. This document is designed for researchers and drug development professionals, focusing on the comparative performance of these compounds in antiprotozoal, antimicrobial, and anticancer applications.

Executive Summary: The Scaffold at a Glance

This compound (4-MNA) represents a distinct chemical space within the naphthalene pharmacophore. Unlike its commercially ubiquitous isomer, 6-methoxy-2-naphthaldehyde (the precursor to the NSAID Nabumetone), the 4-methoxy analog is less explored in anti-inflammatory contexts but highly active in antiprotozoal and cytotoxic domains.

Originally isolated from the blackened heartwood of Diospyros species (Kurogaki), this scaffold serves as a critical intermediate for synthesizing Schiff bases, chalcones, and heterocyclic hybrids. Its SAR is defined by the lipophilic naphthalene core, the electron-donating methoxy group at C4, and the reactive aldehyde handle at C2.

Key Performance Indicators (KPIs):

  • Primary Activity: Antiprotozoal (Leishmania, Trypanosoma) and Antimicrobial.[1][2]

  • Secondary Activity: Cytotoxicity against oral and lung cancer cell lines.

  • Solubility: Low aqueous solubility; requires formulation or derivatization (e.g., glycosylation or salt formation) for bioavailability.

Chemical Architecture & SAR Logic

The biological efficacy of 4-MNA analogs is governed by three structural zones. Modifications in these zones dictate the shift from antimicrobial to anticancer activity.

The SAR Triad
  • Zone A (The Core): The naphthalene ring provides the planar geometry necessary for DNA intercalation and hydrophobic pocket occupancy in enzymes like Leishmania topoisomerases.

  • Zone B (C4-Substituent): The methoxy (-OCH₃) group acts as a hydrogen bond acceptor and modulates electron density.

    • Insight: Replacing -OCH₃ with -OH (phenolic) often increases cytotoxicity but reduces membrane permeability due to polarity.

  • Zone C (C2-Aldehyde Handle): The reactive center for derivatization.

    • Transformation: Conversion to Schiff bases (imines) enhances antimicrobial range.

    • Transformation: Conversion to Chalcones (enones) unlocks antimetastatic potential.

Visualization: SAR Decision Matrix

SAR_Matrix Core 4-Methoxy-2- naphthaldehyde Mod_OH C4-Demethylation (-OH) Core->Mod_OH Metabolism/Synth Mod_Schiff C2-Imine Formation (Schiff Bases) Core->Mod_Schiff + Amines Mod_Chalcone C2-Condensation (Chalcones) Core->Mod_Chalcone + Acetophenones Out_Cyto Increased Cytotoxicity (High Toxicity Risk) Mod_OH->Out_Cyto Out_Micro Broad Spectrum Antimicrobial Mod_Schiff->Out_Micro Out_Meta Antimetastatic & Anticancer Mod_Chalcone->Out_Meta

Figure 1: Strategic modification pathways for the this compound scaffold. Blue indicates the parent; Green/Yellow/Red indicate therapeutic outcomes.

Comparative Performance Analysis

This section objectively compares three primary classes of 4-MNA analogs based on experimental data derived from Diospyros extract studies and synthetic medicinal chemistry.

Category A: Natural Hydroxylated Analogs

Source: Isolated from Diospyros assimilis and Diospyros kaki.

These analogs retain the aldehyde but vary the methoxy/hydroxy pattern. They are the benchmark for antiprotozoal activity .

Analog StructureTarget OrganismIC50 (µM)Toxicity (L-6 Cells)Performance Verdict
4-OH-5-OMe-2-naphthaldehyde T. brucei (Sleeping Sickness)19.8LowModerate. Good balance of potency and safety.[3]
4-OH-3,5-diOMe-2-naphthaldehyde L. donovani (Leishmaniasis)38.8ModerateWeak. Steric hindrance at C3 may reduce target binding.
5-OH-4-OMe-2-naphthaldehyde T. cruzi (Chagas Disease)>50LowInactive. shifting OH to C5 disrupts the pharmacophore.

Expert Insight: The presence of a free hydroxyl group at C4 (para to the aldehyde attachment point, if numbering shifts) or ortho to the methoxy is critical for redox cycling capability, a known mechanism for killing protozoa. However, full methylation (4-methoxy) improves lipophilicity for cell entry.

Category B: Schiff Base Derivatives (Synthetic)

Mechanism: Imine bond (-CH=N-) mimics peptide linkages and binds to bacterial enzymes.

Synthesizing Schiff bases by condensing 4-MNA with aromatic amines yields compounds with superior antifungal profiles compared to the parent aldehyde.

  • Protocol Validation: Reaction with 4-aminophenol yields a derivative with 2x potency against Candida albicans compared to 4-MNA alone.

  • Stability: These analogs are prone to hydrolysis in acidic pH (stomach), requiring encapsulation for oral delivery.

Category C: Chalcone Hybrids

Mechanism: Michael acceptor reactivity (α,β-unsaturated ketone) covalently binds to cysteine residues in kinases.

Condensation of 4-MNA with acetophenones creates "inverted" chalcones (where the naphthalene is on the aldehyde side).

  • Anticancer Data: Analogs with a 4-methoxy-2-naphthyl moiety show IC50 values in the 1–5 µM range against A549 (lung cancer) cells.

  • Advantage: The naphthalene ring confers higher metabolic stability than the standard phenyl ring found in simple chalcones.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis of this compound Schiff Bases

Rationale: Acid-catalyzed condensation is the most reliable method for generating the imine pharmacophore.

Reagents:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1 mmol of this compound in 10 mL of hot ethanol.

  • Addition: Add 1 mmol of the amine component dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate and recrystallize from ethanol/DMF.

Self-Validation Step: The appearance of a sharp singlet at δ 8.4–8.8 ppm in ¹H-NMR confirms the formation of the azomethine (-CH=N-) proton.

Protocol 2: In Vitro Antiprotozoal Assay (Resazurin Method)

Rationale: Used to verify the activity of Category A analogs.

  • Seeding: Plate Trypanosoma brucei trypomastigotes (2 × 10³ cells/well) in 96-well plates.

  • Treatment: Add serial dilutions of the 4-MNA analog (100 µM to 0.1 µM). Include Suramin as a positive control.

  • Incubation: Incubate for 70 hours at 37°C / 5% CO₂.

  • Development: Add 10 µL of Resazurin dye (12.5 mg/100 mL PBS). Incubate for 2–4 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate IC50 using non-linear regression.

Synthesis Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the parent scaffold.

Synthesis_Flow Start Start: this compound Path_A Path A: Condensation (with Amines) Start->Path_A EtOH / H+ Path_B Path B: Claisen-Schmidt (with Acetophenones) Start->Path_B KOH / MeOH Path_C Path C: Demethylation (BBr3 / DCM) Start->Path_C -78°C Prod_A Schiff Base Analog (Antimicrobial) Path_A->Prod_A Prod_B Chalcone Analog (Anticancer) Path_B->Prod_B Prod_C Hydroxylated Analog (Antiprotozoal) Path_C->Prod_C

Figure 2: Divergent synthetic pathways yielding the three primary analog classes.

References

  • Antiprotozoal Activity of Naphthalene Derivatives Source: Ganapaty, S., et al. (2006).[1] "Antiprotozoal and cytotoxic naphthalene derivatives from Diospyros assimilis."[1] Phytochemistry, 67(17), 1950-1956.[1]

  • Comparison of Naphthaldehyde Isomers Source: BenchChem Technical Guide.[4] "Structure-Activity Relationship of 4'-Methoxychalcone and its Analogues."

  • Natural Occurrence in Diospyros (Kurogaki) Source: Matsushita, Y., et al. (2010). "4,8-Dihydroxy-5-methoxy-2-naphthaldehyde from the blackened heartwood of Diospyros kaki."[3][5]

  • Synthesis of Naphthaldehyde Derivatives Source: Xu, Y., et al. (2014). "Synthesis of 6-methoxy-2-naphthaldehyde." (Used for comparative synthetic methodology). Fine Chemicals.[6]

  • General SAR of Naphthalene Antimicrobials Source: Rokade, Y.B., & Sayyed, R.Z. (2009). "Naphthalene Derivatives: A New Range of Antimicrobials."[7][8] Rasayan Journal of Chemistry.

Sources

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.